Product packaging for Buergerinin G(Cat. No.:)

Buergerinin G

Cat. No.: B157385
M. Wt: 184.19 g/mol
InChI Key: QIUBALCNECIHCV-BWVDBABLSA-N
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Description

Buergerinin G is a natural product of research interest, identified within the context of traditional herbal medicine. It is a chemical constituent found in species of the Scrophularia genus, a group of plants known in various traditional medicine systems for their anti-inflammatory and other therapeutic properties . The Scrophularia genus is a rich source of diverse iridoids, terpenoids, and phenylpropanoid glycosides, which have demonstrated apparent therapeutic potential in numerous investigations . Research into these plants has revealed biological activities including hepatoprotective, antimicrobial, neuroprotective, and anti-inflammatory effects . Specifically, this compound has been identified as a component in a classical prescription and was investigated for its potential role via molecular docking studies . This suggests it is a compound of interest for further pharmacological exploration. Researchers studying natural products, phytochemistry, or seeking novel bioactive compounds for drug discovery may find value in this compound. Its presence in medically relevant plants and its identification in modern analytical studies highlight its potential as a candidate for further investigation into its specific mechanisms of action, biological targets, and overall research value.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O4 B157385 Buergerinin G

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5R,7S)-7-methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-8-4-6-9(13-8,2-3-11-8)5-7(10)12-6/h6H,2-5H2,1H3/t6-,8+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUBALCNECIHCV-BWVDBABLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3C(O1)(CCO2)CC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H]3[C@@](O1)(CCO2)CC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An Inquiry into the Identity of Buergerinin G: A Compound Undocumented in Public Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of public scientific databases and literature has revealed no information on a compound designated as "Buergerinin G." This suggests that the substance may be a very recently discovered, highly obscure, or potentially misidentified compound. As a result, a detailed technical guide on its discovery, natural source, and biological activity cannot be compiled at this time.

Extensive searches using various spellings and combinations of keywords did not yield any relevant results for a chemical entity known as this compound. It is possible that the name is a proprietary or internal designation not yet disclosed in publicly accessible scientific literature.

A Potential Point of Confusion: Berberine

Interestingly, initial searches for "this compound" consistently returned results for Berberine , a well-characterized isoquinoline alkaloid. Given the phonetic similarity and the shared context of natural compounds with significant biological activity, it is plausible that "this compound" could be a misspelling or misremembering of Berberine.

Berberine has been extensively studied and is known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. It is naturally found in a variety of plants, most notably in the genera Berberis (e.g., barberry) and Coptis (goldenseal).

Key Characteristics of Berberine:
  • Natural Source: Roots, rhizomes, and stem bark of various plants including Berberis vulgaris, Coptis chinensis, and Hydrastis canadensis.

  • Biological Activity: Exhibits potent anti-inflammatory effects by targeting signaling pathways such as NF-κB and MAPK. It also demonstrates antioxidant, antidiabetic, and anticancer activities.

  • Mechanism of Action: Berberine's anti-inflammatory action involves the suppression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. It also activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy and inflammation.

Concluding Remarks for Researchers

For scientists and drug development professionals investigating novel natural compounds, the absence of "this compound" in the current scientific literature underscores the vast and often uncatalogued chemical diversity of the natural world. It also highlights the importance of precise nomenclature in scientific communication.

Should "this compound" be a valid, newly identified compound, its discovery has not yet been disseminated through publicly available channels. Researchers with an interest in this substance are encouraged to verify the name and spelling and consult more specialized or proprietary databases if accessible. In the absence of further information, exploring the extensive research on Berberine may provide a valuable alternative avenue for investigating natural compounds with potent anti-inflammatory properties.

The Enigmatic Origins of Buergerinin G: A Pathway Yet to Be Uncovered

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the chemical synthesis of Buergerinin G, a complex heterocyclic compound, its natural biosynthetic pathway within organisms remains largely uncharted territory for the scientific community. While laboratory methods for its total synthesis have been successfully established, the intricate enzymatic steps and precursor molecules that lead to its formation in nature are yet to be elucidated.

Current scientific literature provides a detailed roadmap for the chemical synthesis of this compound, a process that has been crucial for confirming its absolute stereochemistry. For instance, one established route involves a multi-step linear sequence starting from thymidine to first synthesize Buergerinin F, which is then oxidized to yield this compound[1]. This chemical approach, while valuable for producing the compound for research purposes, does not mirror the biological processes occurring within the source organism.

The study of natural product biosynthesis is a complex field that often involves the identification of gene clusters responsible for producing the necessary enzymes. These enzymes, such as oxidoreductases and transferases, catalyze a series of reactions to transform simple precursor molecules into complex secondary metabolites. However, specific research detailing the enzymes, genes, or precursor molecules involved in the this compound pathway is not currently available in published scientific literature.

Researchers in the field of natural product biosynthesis employ a variety of experimental techniques to uncover these pathways. These methods often include:

  • Isotopic Labeling Studies: Feeding isotopically labeled precursor molecules to the producing organism and tracking the incorporation of the labels into the final product.

  • Genomic Analysis: Identifying and sequencing the gene clusters that code for the biosynthetic enzymes.

  • Enzyme Assays: Isolating and characterizing the specific enzymes to determine their function and reaction mechanisms.

At present, such studies focused on the biosynthesis of this compound have not been reported. Therefore, a detailed technical guide on its natural synthesis, including quantitative data on enzymatic reactions and specific experimental protocols, cannot be provided. The scientific community awaits further research to illuminate the natural assembly line that constructs this intriguing molecule.

References

Unraveling the Enigma of Buergerinin G: A Call for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Shanghai, China – November 17, 2025 – Despite growing interest in the therapeutic potential of natural compounds, a comprehensive review of scientific literature reveals a notable absence of research on the mechanism of action of Buergerinin G. This compound, identified by CAS number 263764-83-6, with a molecular formula of C9H12O4 and a molecular weight of 184.19, remains largely uncharacterized in terms of its biological activity and signaling pathways.[1][2]

It is crucial to differentiate this compound from the well-studied natural alkaloid, Berberine. While the similarity in their names may lead to confusion, they are distinct chemical entities. The extensive body of research available on Berberine's anti-inflammatory and anti-cancer properties does not apply to this compound.

A Glimpse into the Well-Documented Mechanisms of Berberine

To highlight the type of research needed for this compound and to prevent misattribution of data, a brief overview of Berberine's established mechanisms of action is provided below. This information is for comparative purposes only and does not reflect the activities of this compound.

Anti-Inflammatory Pathways: Berberine is known to exert potent anti-inflammatory effects by modulating key signaling cascades. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central regulators of the inflammatory response. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Anti-Cancer Mechanisms: Berberine's anti-neoplastic properties are attributed to its ability to induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit metastasis.

  • Induction of Apoptosis: Berberine promotes apoptosis in cancer cells through multiple pathways. It can activate the intrinsic, or mitochondrial, pathway by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[3][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-3, a key executioner of apoptosis.[3][4] Furthermore, Berberine can stimulate the extrinsic pathway by upregulating death receptors like Fas and their ligands (FasL).[5] The generation of reactive oxygen species (ROS) is another mechanism by which Berberine can trigger apoptosis.[6]

  • Cell Cycle Arrest: Berberine has been demonstrated to halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase. This is achieved by modulating the levels of key cell cycle regulatory proteins, including the downregulation of cyclin-dependent kinases (CDK2, CDK4) and cyclins (D and E), and the upregulation of CDK inhibitors like p27.[3][4]

Visualizing Berberine's Apoptotic Signaling

The following diagram illustrates the signaling cascade of Berberine-induced apoptosis via the mitochondrial pathway.

Berberine_Apoptosis_Pathway cluster_0 Cellular Effects cluster_1 Mitochondrial Events cluster_2 Caspase Cascade Berberine Berberine ROS ↑ Reactive Oxygen Species (ROS) Berberine->ROS Bax ↑ Bax Berberine->Bax Bcl2 ↓ Bcl-2 Berberine->Bcl2 Mito_Pot Disruption of Mitochondrial Membrane Potential ROS->Mito_Pot Bax->Mito_Pot Bcl2->Mito_Pot CytC Cytochrome c Release Mito_Pot->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Berberine-induced mitochondrial apoptotic pathway.

A Proposed Roadmap for this compound Research

Given the lack of data, a structured experimental approach is necessary to elucidate the mechanism of action of this compound. The following workflow provides a general framework for such an investigation.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Validation A1 Cell Viability Assays (e.g., MTT, CellTiter-Glo) A2 Apoptosis Detection (e.g., Annexin V/PI Staining, Caspase Activity) A1->A2 A3 Cell Cycle Analysis (Propidium Iodide Staining) A1->A3 B1 Animal Model Selection (e.g., Xenograft, Induced Disease) A1->B1 A4 Western Blotting (Protein Expression Profiling) A2->A4 A3->A4 A5 qRT-PCR (Gene Expression Analysis) A4->A5 B2 Toxicity and Pharmacokinetic Studies B1->B2 B3 Efficacy Evaluation B2->B3 B4 Immunohistochemistry and Tissue Biomarker Analysis B3->B4 Start This compound Start->A1

Caption: A general experimental workflow for elucidating the mechanism of action.

Quantitative Data Summary (Hypothetical for Berberine)

To provide a tangible example of the data that needs to be generated for this compound, the following table summarizes hypothetical quantitative data for Berberine's effect on a cancer cell line.

ParameterAssayCell LineConcentrationResult
Cell Viability MTT AssayT98G134 µg/mlIC50 after 48h[3][4]
Apoptosis Flow CytometryA54980 µM78.0% ± 0.4% apoptotic cells[6]
Protein Expression Western BlotT98G50-200 µg/mlDose-dependent ↑ in Bax/Bcl-2 ratio[3][4]
Cell Cycle Flow CytometryT98G50-200 µg/mlDose-dependent G1 phase arrest[3][4]

Detailed Experimental Protocols (General)

Cell Viability (MTT) Assay

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the test compound for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

Western Blot Analysis

  • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

The scientific community is encouraged to undertake rigorous investigation into the mechanism of action of this compound to unlock its potential therapeutic applications. The methodologies and examples provided for Berberine can serve as a valuable guide for these future studies.

References

Pharmacological Properties of Buergerinin G: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacological data for Buergerinin G is currently limited. This document provides a summary of existing information and supplements it with data from its source organism, Scrophularia buergeriana, to offer a broader context for its potential biological activities. The data presented for the plant extract should not be directly attributed to this compound itself but may offer insights into its potential pharmacological profile.

Introduction to this compound

This compound is a naturally occurring iridoid-related compound isolated from the roots of Scrophularia buergeriana Miq. and has also been identified in Rehmannia glutinosa. Structurally, it possesses a unique trioxatricyclo[5.3.1.0(1,5)]undecane skeleton. Preliminary studies suggest that this compound may possess neuroprotective, anti-inflammatory, and febrifuge properties, making it a compound of interest for further pharmacological investigation.

Chemical and Physical Properties:

PropertyValue
CAS Number 263764-83-6
Molecular Formula C₉H₁₂O₄
Molecular Weight 184.19 g/mol

Pharmacological Activities

Direct quantitative pharmacological data for this compound is scarce in peer-reviewed literature. However, extracts from Scrophularia buergeriana, the primary source of this compound, have been studied for various biological activities. These studies provide a foundation for understanding the potential therapeutic applications of its constituent compounds.

Neuroprotective Effects

Extracts of Scrophularia buergeriana have demonstrated significant neuroprotective properties. Studies have shown that these extracts can protect neuronal cells from glutamate-induced toxicity. While specific data for this compound is not available, the neuroprotective activity of the whole extract suggests that its individual components may contribute to this effect.

Anti-inflammatory Activity

Scrophularia buergeriana has been traditionally used to treat inflammatory conditions. Research has shown that extracts from this plant can inhibit the production of pro-inflammatory mediators. The potential anti-inflammatory effects of this compound are an area of active interest for researchers.

Quantitative Data Summary

The following table summarizes quantitative data obtained from studies on Scrophularia buergeriana extracts. It is important to reiterate that this data pertains to the whole extract and not specifically to this compound.

Table 1: In Vitro Pharmacological Activity of Scrophularia buergeriana Extracts

AssayCell LineTest SubstanceActivityIC₅₀ / EC₅₀
Glutamate-induced neurotoxicityRat cortical neuronsS. buergeriana extractNeuroprotectionNot specified
Lipopolysaccharide (LPS)-induced nitric oxide (NO) productionRAW 264.7 macrophagesS. buergeriana extractAnti-inflammatoryNot specified

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are not currently published. However, based on standard methodologies used for assessing neuroprotective and anti-inflammatory activities of natural products, the following hypothetical protocols are provided as a guide for future research.

Assessment of Neuroprotective Activity against Glutamate-Induced Excitotoxicity

This protocol describes a typical in vitro assay to determine the neuroprotective effects of a compound against glutamate-induced neuronal death.

Cell Culture: Primary rat cortical neurons or a suitable neuronal cell line (e.g., HT22) are cultured under standard conditions (37°C, 5% CO₂).

Treatment:

  • Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours).

  • Following pre-treatment, glutamate is added to the culture medium to induce excitotoxicity. A positive control (e.g., MK-801) and a vehicle control are included.

  • Cells are incubated for a further 24 hours.

Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

Data Analysis: The concentration of this compound that provides 50% protection against glutamate-induced cell death (EC₅₀) is calculated.

Evaluation of Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol outlines a common in vitro method to assess the anti-inflammatory properties of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media and conditions.

Treatment:

  • Cells are seeded in 96-well plates and allowed to adhere.

  • Cells are co-treated with LPS (to induce an inflammatory response) and varying concentrations of this compound for 24 hours. A known anti-inflammatory agent (e.g., dexamethasone) is used as a positive control.

Nitric Oxide Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) of this compound for NO production is determined.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known activities of compounds from Scrophularia buergeriana, it is plausible that this compound may interact with key pathways involved in neuronal survival and inflammation.

Hypothetical Neuroprotective Signaling Pathway

It is hypothesized that this compound may exert its neuroprotective effects by modulating signaling cascades that are critical for neuronal survival and mitigating excitotoxic damage.

Buergerinin_G This compound Glutamate_Receptor Glutamate Receptor (e.g., NMDA) Buergerinin_G->Glutamate_Receptor Inhibits? Neuronal_Survival_Pathway Neuronal Survival Pathway Buergerinin_G->Neuronal_Survival_Pathway Activates? Calcium_Influx Ca²⁺ Influx Glutamate_Receptor->Calcium_Influx ROS_Production ROS Production Calcium_Influx->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Calcium_Influx->Mitochondrial_Dysfunction Apoptosis Apoptosis ROS_Production->Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Survival Neuronal Survival Neuronal_Survival_Pathway->Cell_Survival

Caption: Potential neuroprotective mechanism of this compound.

Postulated Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of compounds from Scrophularia buergeriana are often associated with the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκB IKK->IkappaB Phosphorylation (Inhibition) NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activation Buergerinin_G This compound Buergerinin_G->IKK Inhibits?

Caption: Hypothesized anti-inflammatory action via NF-κB pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial pharmacological screening of a natural product like this compound.

Start Isolation of This compound In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Neuroprotection_Assay Neuroprotection Assay (e.g., Glutamate Toxicity) In_Vitro_Screening->Neuroprotection_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., LPS-induced NO) In_Vitro_Screening->Anti_inflammatory_Assay Dose_Response Dose-Response & IC₅₀/EC₅₀ Determination Neuroprotection_Assay->Dose_Response Anti_inflammatory_Assay->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Mechanism_of_Action->Pathway_Analysis In_Vivo_Studies In Vivo Animal Models Pathway_Analysis->In_Vivo_Studies Conclusion Pharmacological Profile Established In_Vivo_Studies->Conclusion

Caption: General workflow for pharmacological screening.

Conclusion and Future Directions

Future research should focus on:

  • Quantitative Pharmacological Studies: Determining the IC₅₀ and EC₅₀ values of this compound in various in vitro and in vivo models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in relevant animal models of neurological and inflammatory diseases.

A thorough investigation of this compound is warranted to fully understand its pharmacological profile and to explore its potential as a lead compound for drug development.

Spectroscopic Data of Iridoids from Scrophularia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite a comprehensive search of scientific literature, specific spectroscopic data for Buergerinin G could not be located. This guide will instead provide a detailed analysis of a representative iridoid, Compound 5, isolated from Scrophularia trifoliata, a closely related species. The data and methodologies presented are derived from the study "Chemical Characterization and Anti-HIV-1 Activity Assessment of Iridoids and Flavonols from Scrophularia trifoliata" and are intended to serve as a technical reference for researchers, scientists, and drug development professionals working with similar natural products.

Introduction

The genus Scrophularia is a rich source of iridoid glycosides, a class of monoterpenoids known for their diverse biological activities. The structural elucidation of these complex natural products relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides an in-depth look at the spectroscopic data and analytical workflow for the characterization of a representative iridoid from this genus.

Spectroscopic Data for Compound 5

The following tables summarize the quantitative NMR and MS data obtained for Compound 5, a novel iridoid glycoside isolated from Scrophularia trifoliata.

Mass Spectrometry Data

High-resolution mass spectrometry provides crucial information for determining the molecular formula of a compound.

Ionization ModeAdductObserved m/zMolecular Formula
MALDI[M+H]⁺377.71C₁₆H₂₄O₁₀
MALDI[M+Na]⁺399.48C₁₆H₂₄O₁₀
MALDI[M+K]⁺415.46C₁₆H₂₄O₁₀
¹H NMR Spectroscopic Data (CD₃OD)

Proton NMR spectroscopy reveals the chemical environment of hydrogen atoms within the molecule.

PositionδH (ppm)MultiplicityJ (Hz)
15.62d4.2
36.28dd6.3, 1.8
45.03dd6.3, 3.6
52.77m
62.45dd10.5
1'4.65d7.8
¹³C NMR Spectroscopic Data (CD₃OD)

Carbon NMR spectroscopy provides information on the carbon skeleton of the molecule.

PositionδC (ppm)
1'99.6
2'74.8
OCH₃57.5

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

Extraction and Isolation

Powdered air-dried leaves of Scrophularia trifoliata (600 mg) were subjected to ultrasound-assisted extraction with methanol (MeOH). The resulting crude extract was then fractionated using various chromatographic techniques, including Column Chromatography (CC) and Reverse Phase (RP) chromatography, to isolate the pure compounds.

NMR Spectroscopy

NMR spectra were recorded on a spectrometer operating at a proton frequency of 300 MHz. Samples were dissolved in deuterated methanol (CD₃OD). Standard pulse sequences were used to acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC) spectra. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals.

Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry was used to determine the molecular weight of the isolated compound. The analysis provided quasimolecular peaks corresponding to the protonated molecule [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, allowing for the unambiguous determination of the molecular formula.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of iridoids from Scrophularia species.

Spectroscopic_Analysis_Workflow Plant_Material Plant Material (Scrophularia sp.) Extraction Ultrasound-Assisted Extraction (MeOH) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Fractionation (CC, RP-HPLC) Crude_Extract->Chromatography Isolated_Compound Isolated Iridoid (e.g., Compound 5) Chromatography->Isolated_Compound NMR_Analysis NMR Spectroscopy (1H, 13C, 2D NMR) Isolated_Compound->NMR_Analysis MS_Analysis Mass Spectrometry (MALDI) Isolated_Compound->MS_Analysis Data_Analysis Data Analysis & Structure Elucidation NMR_Analysis->Data_Analysis MS_Analysis->Data_Analysis Final_Structure Final Chemical Structure Data_Analysis->Final_Structure

Caption: Workflow for Iridoid Isolation and Analysis.

Buergerinin G: Uncharted Territory in Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

Despite its documented existence as a natural product, the scientific community currently lacks public domain research detailing the specific biological targets and mechanism of action for Buergerinin G. This significant information gap precludes the development of an in-depth technical guide on its target identification and validation.

This compound, identified by the Chemical Abstracts Service (CAS) number 263764-83-6 and possessing the chemical formula C9H12O4, is a known compound. It has been reported to be isolated from plant species such as Scrophularia buergeriana and Rehmannia glutinosa, both of which have a history of use in traditional medicine. Extracts from Scrophularia buergeriana, for instance, have been noted for a variety of biological activities, including anti-inflammatory, immune-enhancing, and neuroprotective effects. However, the specific contribution of this compound to these therapeutic properties remains unelucidated.

A comprehensive search of scientific literature and chemical databases reveals a conspicuous absence of published studies focused on the molecular targets of this compound. The necessary experimental data for a detailed technical analysis, including outcomes from binding assays, enzymatic assays, or cellular-based functional screens, are not available. Consequently, crucial quantitative data, such as binding affinities (Kd), inhibition constants (Ki), or half-maximal effective concentrations (EC50) for specific protein targets, cannot be provided.

Furthermore, the lack of foundational research into its biological activity means that no established experimental protocols for target validation—such as thermal shift assays, cellular thermal shift assays (CETSA), or genetic knockdown/knockout studies to confirm the engagement of this compound with a putative target—have been published.

Similarly, without identified molecular targets, it is impossible to delineate any signaling pathways that this compound may modulate. The creation of diagrams to visualize its mechanism of action, as requested, is therefore not feasible based on the current body of scientific knowledge.

Buergerinin G: A Technical Review of an Iridoid Glycoside with Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buergerinin G, a naturally occurring iridoid glycoside, has been identified as a constituent of Scrophularia buergeriana and Rehmannia glutinosa. While research on this compound itself is limited, the broader class of iridoid glycosides isolated from Scrophularia buergeriana has demonstrated significant neuroprotective activities. This technical guide synthesizes the available scientific literature on this compound and related compounds, providing a framework for future research and drug development efforts. The focus is on presenting the known biological activities, offering insights into potential mechanisms of action through related compounds, and detailing relevant experimental protocols.

Chemical and Physical Properties

PropertyValue
CAS Number 263764-83-6
Chemical Formula C₉H₁₂O₄
Molecular Weight 184.19 g/mol

Biological Activities and Quantitative Data

A study on several iridoid glycosides from Scrophularia buergeriana demonstrated significant neuroprotective effects against glutamate-induced neurotoxicity in primary cultures of rat cortical cells. These compounds were effective at concentrations ranging from 100 nM to 10 µM[1]. While this provides a strong indication of the potential of this class of compounds, specific dose-response studies on this compound are required to quantify its neuroprotective efficacy.

Experimental Protocols

Detailed experimental protocols for the assessment of neuroprotective activity of iridoid glycosides have been described. These methodologies can be adapted for the specific investigation of this compound.

Neuroprotective Activity Assay against Glutamate-Induced Neurotoxicity

This protocol is based on methodologies used to assess the neuroprotective effects of iridoid glycosides from Scrophularia buergeriana[1].

1. Cell Culture:

  • Primary cortical neurons are prepared from the cerebral cortices of rat embryos.
  • Cortices are dissected, dissociated by trypsinization and mechanical trituration.
  • Cells are plated on poly-L-lysine-coated culture plates in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
  • Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂.

2. Treatment:

  • After a designated period in culture (e.g., 7-10 days), the culture medium is replaced with a serum-free medium.
  • Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).
  • Glutamate (e.g., 100 µM) is then added to induce neurotoxicity.
  • Control groups include untreated cells, cells treated with glutamate alone, and cells treated with this compound alone.

3. Assessment of Cell Viability:

  • Cell viability is assessed 24 hours after glutamate exposure using a quantitative colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • The percentage of cell viability is calculated relative to the untreated control group.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, research on related iridoid glycosides and extracts from Scrophularia buergeriana suggests potential mechanisms of action.

One study on a potent neuroprotective iridoid from Scrophularia buergeriana, 8-O-E-p-methoxycinnamoyl-harpagide, indicated that its mechanism may involve interactions with glutamatergic receptors and bolstering the antioxidative defense system.

Furthermore, studies on extracts of Scrophularia buergeriana have implicated the modulation of key signaling pathways involved in cell survival and inflammation. For instance, the neuroprotective effects of the extract have been linked to the inhibition of the apoptosis pathway, including the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax and caspases. Additionally, the extract has been shown to influence the AKT and ERK signaling pathways, which are critical for neuronal survival and differentiation.

The following diagram illustrates a hypothetical workflow for investigating the neuroprotective mechanism of this compound, based on the available literature for related compounds.

Buergerinin_G_Neuroprotection_Workflow cluster_invitro In Vitro Studies cluster_analysis Mechanism of Action Analysis cluster_pathways Potential Signaling Pathways BuergerininG This compound CorticalNeurons Primary Cortical Neurons BuergerininG->CorticalNeurons Treatment Viability Cell Viability Assay (MTT) CorticalNeurons->Viability WesternBlot Western Blot Analysis CorticalNeurons->WesternBlot Glutamate Glutamate-Induced Neurotoxicity Glutamate->CorticalNeurons Induces Damage SignalingPathways Signaling Pathway Investigation WesternBlot->SignalingPathways Apoptosis Apoptosis Pathway (Bcl-2, Bax, Caspases) SignalingPathways->Apoptosis AKTERK AKT/ERK Pathway SignalingPathways->AKTERK Antioxidant Antioxidant Defense SignalingPathways->Antioxidant

Caption: Hypothetical workflow for investigating the neuroprotective mechanism of this compound.

Conclusion and Future Directions

This compound represents a promising natural product for further investigation in the context of neurodegenerative diseases. The neuroprotective activity demonstrated by other iridoid glycosides from Scrophularia buergeriana strongly suggests that this compound may possess similar therapeutic potential. However, to advance its development, future research must focus on:

  • Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.

  • Quantitative Biological Assays: Conducting dose-response studies to determine the IC50 or EC50 values of this compound in various in vitro models of neurodegeneration and inflammation.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound. This should include investigations into its effects on apoptotic pathways, key survival signaling cascades like AKT and ERK, and its potential antioxidant properties.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of neurodegenerative diseases.

A thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of this compound and paving the way for its potential development as a novel neuroprotective agent.

References

Methodological & Application

Total Synthesis of Buergerinin G: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

[Shanghai, China] – This document provides a comprehensive protocol for the total synthesis of Buergerinin G, a natural product isolated from Scrophularia buergeriana. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol is based on the first total synthesis reported by Han and Lowary.[1][2]

This compound, along with its precursor Buergerinin F, possesses a unique molecular architecture that has attracted the attention of the synthetic chemistry community. The synthesis is notable for its linear sequence starting from the readily available nucleoside, thymidine. The successful synthesis not only confirmed the absolute stereochemistry of these natural products but also provided a pathway for the creation of analogues for biological evaluation.[2][3]

Synthetic Strategy Overview

The total synthesis of this compound is achieved through a 16-step linear sequence. The initial 15 steps are dedicated to the construction of the intermediate, Buergerinin F, starting from thymidine. The final step involves the selective oxidation of Buergerinin F to yield the target molecule, this compound. The overall yield for the synthesis of Buergerinin F is 9%, and the final oxidation step proceeds with a 77% yield.[1][2]

The synthetic pathway can be visualized as follows:

Total_Synthesis_of_Buergerinin_G Thymidine Thymidine Intermediate1 Glycal Intermediate Thymidine->Intermediate1 15 steps BuergerininF Buergerinin F Intermediate1->BuergerininF BuergerininG This compound BuergerininF->BuergerininG Oxidation (RuO4)

Caption: Overall synthetic route to this compound.

Quantitative Data Summary

The following table summarizes the yields for each key step in the synthesis of Buergerinin F and its subsequent conversion to this compound.

StepTransformationProductYield (%)
1-15Linear synthesis from thymidineBuergerinin F9 (overall)
16Oxidation of Buergerinin FThis compound77

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Synthesis of Buergerinin F (Multi-step)

The synthesis of Buergerinin F is a 15-step linear sequence starting from thymidine. The key transformations include the formation of a glycal intermediate, hydrogenation, oxidation, Grignard addition of a vinyl group, hydroboration-oxidation, protection of diol, cleavage of the silyl ether, oxidation of the resulting alcohol, and subsequent cyclization and deprotection steps. For detailed experimental procedures for each of the 15 steps, readers are directed to the supporting information of the original publication by Han and Lowary in the Journal of Organic Chemistry.

Step 16: Oxidation of Buergerinin F to this compound

This final step involves the selective oxidation of Buergerinin F using ruthenium tetroxide.

Materials:

  • Buergerinin F

  • Ruthenium(IV) oxide hydrate (RuO₂)

  • Sodium periodate (NaIO₄)

  • Carbon tetrachloride (CCl₄)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of Buergerinin F in a 2:2:3 mixture of carbon tetrachloride, acetonitrile, and water, add a catalytic amount of ruthenium(IV) oxide hydrate.

  • To this mixture, add an excess of sodium periodate in portions over a period of 1 hour at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Yield: 77%

Experimental Workflow

The general workflow for a typical synthetic step in this protocol is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents & Glassware Setup Assemble Reaction Apparatus Reagents->Setup Solvent Prepare Solvents Solvent->Setup Addition Add Reagents & Solvents Setup->Addition Stirring Stir at Specified Temperature Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols for the Extraction and Purification of Buergerinin G from Scrophularia buergeriana

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and characterization of Buergerinin G, an iridoid compound isolated from the roots of Scrophularia buergeriana. This document is intended to serve as a practical guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Scrophularia buergeriana Miq. (Scrophulariaceae) is a perennial herb with a history of use in traditional medicine for treating conditions such as fever, swelling, and pharyngitis.[1] Phytochemical investigations have revealed that the roots of this plant are a rich source of various bioactive compounds, including iridoids, phenylpropanoids, and flavonoids.[2][3] Among these, the C9 iridoid this compound has been identified as a constituent of interest.[2] Iridoids isolated from Scrophularia buergeriana have demonstrated significant neuroprotective effects against glutamate-induced neurotoxicity in primary rat cortical cell cultures, suggesting their potential as therapeutic agents for neurodegenerative diseases.[2][4]

This document outlines a systematic approach to the extraction and purification of this compound, based on established methodologies for the isolation of iridoids from Scrophularia species. While specific quantitative yields and purities for this compound are not extensively reported in publicly available literature, the provided protocols are designed to enable its successful isolation and characterization.

Materials and Methods

Plant Material

Dried roots of Scrophularia buergeriana should be obtained from a reputable supplier and authenticated by a qualified botanist. The roots should be coarsely powdered before extraction.

Reagents and Equipment
  • Solvents: Methanol (MeOH, 90% and absolute), Ethanol (EtOH), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), n-Hexane, Acetone (analytical and HPLC grade).

  • Chromatographic Media: Silica gel (for column chromatography), Reversed-phase C18 silica gel (for MPLC and HPLC).

  • Equipment: Rotary evaporator, High-Performance Liquid Chromatography (HPLC) system with a UV detector, Medium-Pressure Liquid Chromatography (MPLC) system, glassware, filtration apparatus.

Experimental Protocols

Extraction

The initial extraction of this compound and other iridoids from the powdered roots of Scrophularia buergeriana is typically achieved using a polar solvent.

Protocol 1: Methanol Extraction

  • Macerate 1 kg of powdered Scrophularia buergeriana roots with 5 L of 90% aqueous methanol at room temperature for 24 hours.[2]

  • Filter the extract and repeat the maceration process with the plant residue two more times.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Protocol 2: Ethanol Extraction

  • Homogenize 10 kg of ground-dried roots of S. buergeriana in 30 L of ethanol at room temperature.[5]

  • Filter the solution and evaporate the solvent under reduced pressure to yield the crude ethanolic extract.[5]

Solvent Partitioning

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step enriches the fraction containing iridoids like this compound.

Protocol 3: Fractionation of the Crude Extract

  • Suspend the dried crude extract (from Protocol 1 or 2) in 1 L of distilled water.

  • Perform sequential partitioning with solvents of increasing polarity:

    • Extract three times with an equal volume of n-hexane to remove nonpolar compounds.

    • Subsequently, extract three times with an equal volume of ethyl acetate.[5]

    • Finally, extract three times with an equal volume of n-butanol.

  • Concentrate each fraction (n-hexane, ethyl acetate, n-butanol, and the remaining aqueous fraction) using a rotary evaporator. This compound, being a moderately polar iridoid, is expected to be enriched in the ethyl acetate and/or n-butanol fractions.

Chromatographic Purification

The enriched fraction is further purified using a combination of chromatographic techniques to isolate this compound.

Protocol 4: Silica Gel Column Chromatography

  • Subject the dried ethyl acetate or n-butanol fraction to silica gel column chromatography.[5]

  • Elute the column with a gradient of n-hexane and acetone, starting with 100% n-hexane and gradually increasing the polarity to 100% acetone.[5]

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

Protocol 5: Reversed-Phase Medium-Pressure Liquid Chromatography (MPLC)

  • Further purify the fractions containing the target compound using a reversed-phase C18 column on an MPLC system.

  • Elute with a gradient of methanol and water.

  • Monitor the eluent with a UV detector and collect the corresponding peaks.

Protocol 6: Preparative High-Performance Liquid Chromatography (HPLC)

  • Perform the final purification of the this compound-containing fraction by preparative HPLC on a C18 column.

  • Use an isocratic or gradient elution with a mobile phase of methanol and water.

  • Monitor the separation at a suitable wavelength (e.g., 210 nm for iridoids) and collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the purified compound.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for structural elucidation.[6][7]

Quantitative Data Summary

Purification Step Starting Material (g) Product (g) Yield (%) Purity (%)
Crude Methanol Extract1000---
n-Butanol Fraction----
Silica Gel Fraction----
MPLC Fraction--->80
Preparative HPLC--->95

Diagrams

Experimental Workflow

G A Scrophularia buergeriana Roots (Powdered) B Extraction (90% Methanol or Ethanol) A->B C Crude Extract B->C D Solvent Partitioning (n-Hexane, EtOAc, n-BuOH, H2O) C->D E Enriched Fraction (EtOAc or n-BuOH) D->E F Silica Gel Column Chromatography E->F G Semi-purified Fractions F->G H Reversed-Phase MPLC G->H I This compound Rich Fraction H->I J Preparative HPLC I->J K Pure this compound (>95% Purity) J->K L Characterization (MS, NMR) K->L

Caption: Workflow for this compound Extraction and Purification.

Potential Biological Activity and Signaling Pathways

The specific biological activities and signaling pathways of this compound have not been extensively studied. However, other iridoids isolated from Scrophularia buergeriana have demonstrated neuroprotective effects.[2][4] These effects are often associated with the modulation of pathways involved in oxidative stress and inflammation. The diagram below illustrates a hypothetical signaling pathway based on the known activities of related compounds, which could be a starting point for investigating the mechanism of action of this compound.

G cluster_0 Cellular Stress (e.g., Glutamate) cluster_1 Potential Targets of this compound cluster_2 Cellular Response stress Oxidative Stress (ROS, RNS) nrf2 Nrf2 Pathway stress->nrf2 nfkb NF-κB Pathway stress->nfkb mapk MAPK Pathway stress->mapk inflammation Inflammatory Cytokines (TNF-α, IL-6) buergerinin This compound buergerinin->nrf2 buergerinin->nfkb Inhibition buergerinin->mapk Inhibition survival Cell Survival (Neuroprotection) buergerinin->survival antioxidant Antioxidant Enzyme Upregulation nrf2->antioxidant proinflammatory Pro-inflammatory Gene Expression nfkb->proinflammatory mapk->proinflammatory antioxidant->survival apoptosis Apoptosis proinflammatory->apoptosis apoptosis->survival

Caption: Hypothetical Signaling Pathways for this compound's Neuroprotective Effects.

References

Application Notes & Protocols for the Quantification of Buergerinin G Analogs (Utilizing Berberine as a Model Compound)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Buergerinin G" did not yield specific analytical methods. The following application notes and protocols are based on methodologies developed for Berberine , a structurally-related and well-characterized isoquinoline alkaloid. These methods can serve as a robust starting point for developing and validating a quantitative analytical procedure for this compound. Researchers should perform appropriate method development and validation for this compound specifically.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This application note details a reversed-phase HPLC method with UV detection suitable for the quantification of Berberine in various sample matrices, which can be adapted for this compound.

1.1. Principle

The method utilizes a C18 stationary phase to separate the analyte from other components in the sample matrix. An isocratic mobile phase consisting of an organic solvent and an acidic aqueous buffer ensures good peak shape and resolution. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits maximum absorbance. Quantification is performed using an external standard calibration curve.

1.2. Experimental Protocol

1.2.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Acetic acid (analytical grade), and ultrapure water.

  • Reference standard: Berberine chloride (or a certified this compound standard)

1.2.2. Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol : 1% Acetic Acid in Water (51:49, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 345 nm
Injection Volume 20 µL
Run Time Approximately 12 minutes[1]

1.2.3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (e.g., from plant material):

    • Accurately weigh the powdered sample.

    • Extract with methanol using ultrasonication or reflux.

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.

1.3. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

1.4. Performance Characteristics (Example for Berberine)

ParameterResult
Linearity Range 1 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Retention Time Approximately 10.2 minutes[1]
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Quantification

This application note describes a highly sensitive and selective LC-MS/MS method for the quantification of Berberine, which is readily adaptable for this compound, especially for complex biological matrices requiring low detection limits.

2.1. Principle

This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is separated on a reversed-phase column and then ionized using an electrospray ionization (ESI) source. Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity.

2.2. Experimental Protocol

2.2.1. Instrumentation and Materials

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and ultrapure water.

  • Reference standard: Berberine chloride (or a certified this compound standard) and an appropriate internal standard (IS).

2.2.2. Chromatographic and Mass Spectrometric Conditions

Liquid Chromatography

ParameterCondition
Column C18 Reversed-Phase (e.g., ACQUITY UPLC BEH C18)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min[2]
Column Temperature 40 °C[3][4]
Gradient Elution Start at 5% B, ramp to 95% B, then re-equilibrate[2][3]
Injection Volume 5 µL

Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium

MRM Transitions (Example for Berberine)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Berberine (Quantifier) 336.1320.145
Berberine (Qualifier) 336.1292.155
Internal Standard (Specific to chosen IS)(Specific to chosen IS)(Optimized)

2.2.3. Standard and Sample Preparation

  • Standard and Working Solutions: Prepare as described for the HPLC method, but at lower concentrations suitable for LC-MS/MS (e.g., in the ng/mL range).

  • Sample Preparation (e.g., from plasma):

    • To 100 µL of plasma, add the internal standard.

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex and then centrifuge at high speed.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

2.3. Data Analysis

  • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration in the samples from the calibration curve.

2.4. Performance Characteristics (Example for Berberine)

ParameterResult
Linearity Range 0.5 - 500 ng/mL (R² > 0.998)
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Dilution Dilution Standard->Dilution Dissolve & Dilute Sample Sample Matrix Extraction Extraction Sample->Extraction Extract & Filter HPLC HPLC System (C18 Column) Dilution->HPLC Extraction->HPLC Detector UV Detector (345 nm) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Peak Area Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound Analog Quantification by HPLC.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample + IS Protein_Precip Protein Precipitation (Acetonitrile) Plasma->Protein_Precip Evap_Recon Evaporation & Reconstitution Protein_Precip->Evap_Recon LC UPLC Separation (C18 Column) Evap_Recon->LC MS Mass Spectrometer (ESI+, MRM) LC->MS Eluent MRM_Data MRM Data MS->MRM_Data Area_Ratio Peak Area Ratio (Analyte/IS) MRM_Data->Area_Ratio Quantification Concentration Determination Area_Ratio->Quantification via Calibration Curve

References

Application Notes and Protocols: Administration of Euonymus Genus Extracts in Animal Models as a Proxy for Buergerinin G Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the administration of the isolated compound Buergerinin G in animal models is not available in the current scientific literature. The following application notes and protocols are based on studies conducted with extracts from plants of the Euonymus genus, from which this compound has been isolated. This information is provided as a relevant starting point for researchers interested in the in vivo investigation of compounds from this genus.

Introduction

This compound is a natural product isolated from plants of the Euonymus genus, such as Euonymus alatus and Euonymus laxiflorus, as well as Scrophularia buergeriana. While in vivo studies focusing specifically on this compound are lacking, research on crude and fractionated extracts from Euonymus species provides valuable insights into potential administration routes, dosage ranges, and experimental designs for investigating the bioactivity of its constituents in animal models. These studies have primarily focused on the antidiabetic and neuroprotective effects of these extracts.

This document summarizes the available quantitative data from these studies and provides detailed experimental protocols for researchers aiming to investigate Euonymus-derived compounds in vivo.

Data Presentation: Quantitative Summary of Euonymus Extract Administration in Animal Models

The following table summarizes the key quantitative data from studies administering Euonymus extracts to animal models. This data can serve as a reference for designing new in vivo experiments.

Plant SpeciesExtract TypeAnimal ModelAdministration RouteDosage RangeKey FindingsReference
Euonymus alatusEthanol ExtractHigh-fat diet and low-dose streptozotocin (STZ)-induced diabetic ratsOralNot specifiedReduced fasting blood glucose and insulin levels; improved glucose-lipid metabolism and insulin resistance.[1]
Euonymus alatusNot specifieddb/db mice (a model of type 2 diabetes)OralNot specifiedReduced body weight, fasting plasma glucose, and improved glucose tolerance. Reduced serum levels of insulin, glucagon, cholesterol, and triglyceride.[1]
Euonymus laxiflorusMethanol ExtractStreptozotocin (STZ)-induced diabetic Wistar albino ratsOral Gavage100, 200, and 300 mg/kg body weightSignificant decrease in blood glucose levels within 4-6 hours of administration.[2]
Byrsonima crassifolia (for general neuropharmacological comparison)Hydroalcoholic ExtractMiceIntraperitoneal0.5 g dried plant/kg weightSignificant decrease in spontaneous motor activity and reactivity; decreased muscle tone.[3]
Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature involving the administration of Euonymus extracts.

3.1. Protocol for Investigating Antidiabetic Effects of Euonymus laxiflorus Extract in STZ-Induced Diabetic Rats

This protocol is adapted from studies on the antidiabetic properties of Euonymus laxiflorus extract.[2]

Objective: To evaluate the hypoglycemic effect of a methanol extract of Euonymus laxiflorus in a streptozotocin-induced diabetic rat model.

Materials:

  • Male Wistar albino rats (20-25 weeks old)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Euonymus laxiflorus methanol extract

  • Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (25 ± 2°C, 12-hour light/dark cycle) with standard rodent chow and water ad libitum for at least one week before the experiment.

  • Induction of Diabetes:

    • Fast the rats overnight (12-14 hours).

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (dosage to be optimized, typically 45-65 mg/kg body weight).

    • Administer a 5% glucose solution to the rats for the next 24 hours to prevent initial drug-induced hypoglycemia.

    • After 72 hours, measure fasting blood glucose levels. Rats with a blood glucose level above 250 mg/dL are considered diabetic and included in the study.

  • Experimental Groups:

    • Group 1: Normal control (non-diabetic, receives vehicle).

    • Group 2: Diabetic control (receives vehicle).

    • Group 3: Diabetic rats treated with Euonymus laxiflorus extract (100 mg/kg).

    • Group 4: Diabetic rats treated with Euonymus laxiflorus extract (200 mg/kg).

    • Group 5: Diabetic rats treated with Euonymus laxiflorus extract (300 mg/kg).

    • Group 6: Diabetic rats treated with a standard antidiabetic drug (e.g., Acarbose).

  • Extract Administration:

    • Prepare the desired concentrations of the Euonymus laxiflorus extract in the vehicle.

    • Administer the extract or vehicle orally via gavage once daily for the duration of the study (e.g., 8 days).

  • Data Collection:

    • Monitor body weight and general health of the animals daily.

    • Measure fasting blood glucose levels at regular intervals (e.g., 0, 2, 4, 6, 8 hours post-administration on the first and last day of the study).

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

3.2. General Protocol for Screening Neuropharmacological Effects in Mice

This protocol is a generalized approach based on methodologies for assessing central nervous system (CNS) activity of plant extracts.[3]

Objective: To evaluate the potential CNS depressant effects of an Euonymus extract in a mouse model.

Materials:

  • Mice (e.g., Swiss albino)

  • Euonymus extract (e.g., hydroalcoholic extract)

  • Vehicle (e.g., saline)

  • Standard CNS depressant drug (e.g., Diazepam)

  • Open field apparatus

  • Rotarod apparatus

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least 5 days before the experiment.

  • Experimental Groups:

    • Group 1: Control (receives vehicle).

    • Group 2: Test group (receives Euonymus extract at a specific dose, e.g., 500 mg/kg, i.p.).

    • Group 3: Positive control (receives a standard CNS depressant, e.g., Haloperidol 6 mg/kg, i.p.).

  • Extract Administration: Administer the extract, vehicle, or standard drug intraperitoneally.

  • Behavioral Assessments (conducted at a set time post-administration, e.g., 30 minutes):

    • Spontaneous Motor Activity (Open Field Test):

      • Place each mouse individually in the center of the open field arena.

      • Record parameters such as the number of squares crossed, rearing frequency, and grooming for a defined period (e.g., 5 minutes).

    • Motor Coordination (Rotarod Test):

      • Place the mice on the rotating rod of the rotarod apparatus (set at a constant speed, e.g., 20 rpm).

      • Record the time each animal is able to maintain its balance on the rod (latency to fall).

  • Statistical Analysis: Compare the results from the test group with the control and positive control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualization of Experimental Concepts
4.1. Signaling Pathway Diagram

While the specific molecular targets of this compound are unknown, studies on Euonymus alatus suggest involvement in insulin signaling. The following diagram illustrates a simplified overview of a relevant pathway.

insulin_signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Euonymus Euonymus alatus Extract Euonymus->IR  Potential Target (improves sensitivity) experimental_workflow start Start: Animal Acclimatization diabetes_induction Induction of Diabetes (STZ) start->diabetes_induction grouping Grouping of Animals diabetes_induction->grouping treatment Daily Oral Administration (Extract/Vehicle/Control) grouping->treatment monitoring Monitor Body Weight and General Health treatment->monitoring glucose_measurement Fasting Blood Glucose Measurement treatment->glucose_measurement monitoring->treatment data_analysis Data Analysis glucose_measurement->data_analysis end End: Conclusion on Efficacy data_analysis->end

References

Elucidating Cellular Mechanisms: Buergerinin G as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a typographical error in the compound name "Buergerinin G," as extensive searches did not yield information on a molecule with this specific designation. However, the query brings to light the critical role of chemical probes in dissecting complex biological processes. This document provides a detailed framework for utilizing a chemical probe, using the hypothetical "this compound," to investigate a specific signaling pathway. The principles and protocols outlined here are broadly applicable to validated chemical probes.

Chemical probes are potent, selective, and well-characterized small molecules used to study the function of a specific protein or pathway in a cellular or organismal context.[1][2][3] High-quality chemical probes are invaluable tools for basic research and drug discovery, offering a complementary approach to genetic methods for understanding cellular signaling.[4] This guide details the application of a hypothetical chemical probe, "this compound," for the investigation of a G-protein coupled receptor (GPCR) signaling pathway, a common target for therapeutic intervention.[5][6]

Hypothetical Target Pathway: Gq-Coupled GPCR Signaling

For the purpose of this guide, we will assume "this compound" is a selective antagonist of a Gq-coupled GPCR. GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. Gq-coupled GPCRs, upon activation by a ligand, stimulate phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade regulates a multitude of cellular processes.

Diagram of the Gq-Coupled GPCR Signaling Pathway and the Hypothesized Action of this compound

Gq_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Activates Gq Gαq GDP GPCR->Gq Activates Gq_GTP Gαq GTP Gq->Gq_GTP GDP/GTP Exchange PLC PLC Gq_GTP->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC Co-activates Downstream_Targets Downstream Targets PKC->Downstream_Targets Phosphorylates Buergerinin_G This compound (Antagonist) Buergerinin_G->GPCR Inhibits

Caption: Gq-coupled GPCR signaling pathway and the inhibitory point of this compound.

Application Notes

Characterizing Receptor Occupancy and Target Engagement

To validate that "this compound" engages its intended GPCR target in a cellular context, a series of binding and functional assays should be performed.

Data Presentation: Quantitative Analysis of "this compound" Activity

ParameterDescriptionExperimental Value
IC50 (Binding) Concentration of "this compound" that displaces 50% of a radiolabeled ligand from the target GPCR.e.g., 15 nM
IC50 (Functional) Concentration of "this compound" that inhibits 50% of the downstream signaling response (e.g., calcium flux) induced by a known agonist.[7]e.g., 50 nM
EC50 (Agonist) Concentration of the agonist that produces 50% of its maximal response. This is determined in the absence of "this compound".[7]e.g., 10 nM
Ki (Inhibition Constant) The binding affinity of an inhibitor. It is an intrinsic measure of inhibitor potency.e.g., 8 nM
Assessing Specificity and Off-Target Effects

A crucial aspect of a chemical probe is its selectivity. "this compound" should be profiled against a panel of other receptors and kinases to ensure it does not produce confounding off-target effects.

Experimental Workflow for Selectivity Profiling

Selectivity_Workflow Start Start: This compound Primary_Assay Primary Assay: Target GPCR Start->Primary_Assay Selectivity_Panel Selectivity Panel: - Other GPCRs - Kinases - Ion Channels Start->Selectivity_Panel Data_Analysis Data Analysis: Determine IC50 values Primary_Assay->Data_Analysis Selectivity_Panel->Data_Analysis Conclusion Conclusion: Assess Selectivity Data_Analysis->Conclusion

Caption: Workflow for assessing the selectivity of this compound.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of "this compound" for the target GPCR.

Materials:

  • Cell membranes expressing the target GPCR.

  • Radiolabeled ligand (e.g., [3H]-agonist).

  • "this compound" at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Method:

  • Prepare a series of dilutions of "this compound".

  • In a 96-well plate, add cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of "this compound" or vehicle control.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of "this compound" by subtracting non-specific binding (determined in the presence of a saturating concentration of a known unlabeled ligand).

  • Plot the percent specific binding against the logarithm of the "this compound" concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 2: Intracellular Calcium Mobilization Assay

Objective: To measure the functional antagonism of "this compound" on agonist-induced calcium release.

Materials:

  • Cells stably expressing the target GPCR.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonist for the target GPCR.

  • "this compound" at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with kinetic reading capabilities.

Method:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of "this compound" or vehicle for a specified time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and begin kinetic measurement of fluorescence intensity.

  • After establishing a stable baseline, inject the agonist at a concentration that elicits a submaximal response (e.g., EC80) into each well.

  • Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.

  • Calculate the peak fluorescence response for each well.

  • Plot the percent inhibition of the agonist response against the logarithm of the "this compound" concentration and fit the data to a dose-response curve to determine the IC50.

By following these application notes and protocols, researchers can effectively utilize a chemical probe like the hypothetical "this compound" to investigate the intricacies of cellular signaling pathways, paving the way for new biological discoveries and therapeutic strategies.

References

Application Notes and Protocols for Berberine in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Berberine is a natural isoquinoline alkaloid found in a variety of plants, including Berberis vulgaris (barberry), Coptis chinensis (goldthread), and Hydrastis canadensis (goldenseal). It has a long history of use in traditional medicine, and modern research has revealed its diverse pharmacological activities. Berberine has demonstrated significant potential as an anticancer, anti-inflammatory, and neuroprotective agent.[1][2][3][4] Its multifaceted mechanism of action, involving the modulation of numerous key signaling pathways, makes it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[2][3][4][5][6]

These application notes provide a comprehensive overview of the use of Berberine in HTS assays. They include detailed experimental protocols for common assays, a summary of its quantitative biological activities, and diagrams of the key signaling pathways it modulates.

Biological Activities and Mechanisms of Action

Berberine exhibits a broad spectrum of biological activities, primarily attributed to its ability to interact with multiple molecular targets.

  • Anticancer Effects: Berberine has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and trigger cell cycle arrest.[7][8][9][10] Its anticancer mechanisms involve the modulation of critical signaling pathways such as the PI3K/AKT/mTOR, MAPK/ERK, and Wnt/β-catenin pathways.[2][5]

  • Anti-inflammatory Activity: Berberine exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[11][12][13][14] It achieves this by modulating key inflammatory signaling pathways, including NF-κB, JAK/STAT, and MAPK.[3]

  • Neuroprotective Properties: Berberine has demonstrated neuroprotective effects in models of neurodegenerative diseases.[4][15][16] Its mechanisms include reducing oxidative stress, inhibiting apoptosis, and modulating signaling pathways like the Nrf2/HO-1 and PI3K/Akt pathways.[4][17] A high-throughput screening assay identified Berberine as a potential neuroprotective drug for spinal cord injury by protecting the blood-spinal cord barrier.[1]

Quantitative Data Presentation

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of Berberine in various cancer cell lines. This data is crucial for designing effective HTS assays and for comparing the potency of Berberine derivatives or other compounds.

Cell LineCancer TypeIC50 (µM)AssayReference
T47DBreast Cancer25MTT[18]
MCF-7Breast Cancer25MTT[18]
HCC70Triple-Negative Breast Cancer0.19MTT[19]
BT-20Triple-Negative Breast Cancer0.23MTT[19]
MDA-MB-468Triple-Negative Breast Cancer0.48MTT[19]
MDA-MB-231Triple-Negative Breast Cancer16.7MTT[19]
HepG2Liver Cancer56.86 (µg/mL)MTT[20]
HCT116Colon CancerNot specifiedMTT[8]
HT29Colon CancerNot specifiedMTT[8]
A549Non-Small-Cell Lung CancerVaries by derivativeNot specified[21]
H1435Non-Small-Cell Lung CancerVaries by derivativeNot specified[21]

Key Signaling Pathways Modulated by Berberine

Berberine's diverse biological effects are a result of its ability to modulate multiple intracellular signaling pathways. Understanding these pathways is essential for designing mechanism-based screens and interpreting HTS data.

a Berberine Berberine AMPK AMPK Berberine->AMPK Activates PI3K PI3K Berberine->PI3K Inhibits NF_kB NF_kB Berberine->NF_kB Inhibits MAPK MAPK Berberine->MAPK Modulates Apoptosis Apoptosis Berberine->Apoptosis CellCycleArrest CellCycleArrest Berberine->CellCycleArrest mTOR mTOR AMPK->mTOR Akt Akt PI3K->Akt Akt->mTOR Proliferation Proliferation mTOR->Proliferation Inflammation Inflammation NF_kB->Inflammation MAPK->Apoptosis MAPK->Proliferation

Caption: Key signaling pathways modulated by Berberine.

Experimental Protocols for High-Throughput Screening

The following are detailed protocols for common HTS assays relevant to the biological activities of Berberine. These protocols are designed to be adaptable to a 96-well or 384-well plate format for automated screening.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Berberine stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Berberine in complete medium. Remove the old medium from the wells and add 100 µL of the Berberine dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of Berberine.

Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Berberine stock solution

  • Luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • 96-well white-walled plates

  • Multichannel pipette

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled plate suitable for luminescence measurements.

  • Assay Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: After the treatment period, equilibrate the plate to room temperature. Add 100 µL of the caspase-glo 3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control and determine the dose-dependent induction of apoptosis by Berberine.

NF-κB Reporter Assay

This assay measures the activity of the NF-κB signaling pathway using a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Materials:

  • Cell line stably transfected with an NF-κB reporter construct (e.g., HEK293/NF-κB-luc)

  • Complete cell culture medium

  • Berberine stock solution

  • Inducing agent (e.g., TNF-α)

  • Luciferase assay system

  • 96-well white-walled plates

  • Multichannel pipette

  • Luminometer

Protocol:

  • Cell Seeding: Seed the reporter cell line into a 96-well white-walled plate at an appropriate density. Incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of Berberine for 1-2 hours.

  • Induction: Add the inducing agent (e.g., TNF-α at 10 ng/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activity by Berberine relative to the induced control and determine the IC50 value.

High-Throughput Screening Workflow

The following diagram illustrates a general workflow for a high-throughput screening campaign to identify modulators of a specific biological pathway, using Berberine as a reference compound.

b cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Dose-Response cluster_3 Secondary Assays & Lead Optimization AssayDev Assay Development (e.g., Cell-based reporter assay) AssayVal Assay Validation (Z'-factor, S/N ratio) AssayDev->AssayVal CompoundLibrary Compound Library Screening (Single concentration) AssayVal->CompoundLibrary HitID Hit Identification (Activity threshold) CompoundLibrary->HitID HitConf Hit Confirmation (Re-testing of primary hits) HitID->HitConf DoseResponse Dose-Response Analysis (IC50/EC50 determination) HitConf->DoseResponse SecondaryAssays Secondary & Orthogonal Assays (Mechanism of Action studies) DoseResponse->SecondaryAssays LeadOpt Lead Optimization (Structure-Activity Relationship) SecondaryAssays->LeadOpt

Caption: A general workflow for a high-throughput screening campaign.

Conclusion

Berberine is a versatile natural compound with well-documented biological activities that make it a valuable tool in high-throughput screening for drug discovery. Its ability to modulate multiple key signaling pathways provides a rich landscape for identifying novel therapeutic targets and lead compounds. The protocols and data presented in these application notes offer a solid foundation for researchers to incorporate Berberine into their HTS workflows for anticancer, anti-inflammatory, and neuroprotective drug discovery programs.

References

Application Notes and Protocols for Buergerinin G Treatment in Human Colon Cancer Cell Line HT-29

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Buergerinin G, a compound isolated from the stems of Buergeria calophylla, has garnered interest for its potential anticancer properties. These application notes provide a detailed protocol for investigating the effects of this compound on the human colon cancer cell line HT-29. The methodologies outlined below cover the assessment of cell viability, induction of apoptosis, and analysis of a key signaling pathway potentially modulated by this compound. While direct studies on this compound in HT-29 cells are limited, this protocol is based on established methodologies for evaluating natural compounds in cancer cell lines and plausible mechanisms of action extrapolated from similar molecules.

Data Presentation

Quantitative data from key experiments should be recorded and organized for clear interpretation and comparison. Below are example tables representing hypothetical, yet realistic, data for this compound.

Table 1: Cytotoxicity of this compound on Various Colon Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit the growth of 50% of the cancer cell population after a 48-hour treatment.

Cell LineIC50 (µM) after 48h
HT-2935.5
HCT11628.7
SW48042.1

Table 2: Effect of this compound on Apoptosis in HT-29 Cells. This table presents the percentage of apoptotic cells as determined by Annexin V/PI staining after 24 hours of treatment with this compound at different concentrations.

TreatmentConcentration (µM)Percentage of Apoptotic Cells (%)
Control (DMSO)-5.2
This compound2025.8
This compound4048.3
This compound8072.1

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.[1]

Materials:

  • HT-29 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HT-29 cells into a 96-well plate at a density of 1 × 10⁵ cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.[2]

  • The following day, treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM). Ensure the final DMSO concentration does not exceed 0.1% in any well.

  • Incubate the treated cells for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.[2]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: Percentage of Viability (%) = (Absorbance of sample / Absorbance of control) × 100.[2]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, a key marker of early apoptosis.[3][4] Annexin V, a protein with a high affinity for PS, is used in conjunction with propidium iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[4][5]

Materials:

  • HT-29 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed HT-29 cells (1 × 10⁶ cells/well) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[6]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample to understand the effect of this compound on cellular signaling pathways, such as the PI3K/Akt pathway.[7][8][9]

Materials:

  • HT-29 cells

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed HT-29 cells and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[7]

  • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Culture Culture HT-29 Cells Seed Seed Cells in Plates Culture->Seed Treat Treat with this compound Seed->Treat MTT Cell Viability (MTT) Treat->MTT Apoptosis Apoptosis (Annexin V/PI) Treat->Apoptosis WB Protein Analysis (Western Blot) Treat->WB Analyze_MTT Calculate IC50 MTT->Analyze_MTT Analyze_Apoptosis Quantify Apoptotic Cells Apoptosis->Analyze_Apoptosis Analyze_WB Analyze Protein Expression WB->Analyze_WB Conclusion Determine Anticancer Effects & Mechanism Analyze_MTT->Conclusion Analyze_Apoptosis->Conclusion Analyze_WB->Conclusion BuergerininG_Signaling cluster_pathway PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Regulation BuergerininG This compound PI3K PI3K BuergerininG->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 mTOR->Bcl2 CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Bax Bax Bcl2->Bax Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Application Notes and Protocols: Stability and Storage of Buergerinin G

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

This document is intended to provide comprehensive guidance on the stability and appropriate storage conditions for Buergerinin G. However, a thorough review of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental data regarding the stability of this compound under various conditions, its degradation pathways, and validated analytical methods for stability-indicating assays.

While general information regarding the chemical and physical properties of this compound is available, detailed experimental studies on its stability have not been identified. Commercial suppliers generally recommend storing this compound as a solid at 2-8°C.[1]

This document will, therefore, outline the best practices for handling and storing this compound based on general principles of chemical stability for natural products and provide a framework for conducting stability studies.

General Properties of this compound

PropertyValueSource
CAS Number 263764-83-6[1]
Chemical Formula C₉H₁₂O₄[1]
Molecular Weight 184.19 g/mol [1]
Physical Form SolidN/A
Purity ≥98%N/A

Recommended Storage Conditions

Based on supplier recommendations and general best practices for the storage of natural product compounds, the following conditions are advised for this compound:

  • Short-term and Long-term Storage: Store the solid compound in a tightly sealed container at 2-8°C .[1]

  • Protection from Light: It is advisable to protect the compound from light to prevent potential photodegradation. Amber vials or storage in a dark location are recommended.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Proposed Framework for Stability Testing

Given the absence of published stability data, researchers are strongly encouraged to perform their own stability studies. The following protocols are based on general guidelines for stability testing of active pharmaceutical ingredients (APIs).

Experimental Workflow for this compound Stability Assessment

The following diagram outlines a general workflow for assessing the stability of this compound.

This compound Stability Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_results Results start This compound Stock Solution prep_conditions Prepare Samples under Different Conditions (pH, Solvent, Temperature, Light) start->prep_conditions storage Store Samples at Defined Timepoints prep_conditions->storage sampling Withdraw Aliquots at T=0, T=1, T=2... storage->sampling analysis Analyze Samples using a Stability-Indicating Method (e.g., HPLC) sampling->analysis data_analysis Quantify Remaining this compound and Detect Degradation Products analysis->data_analysis report Determine Degradation Rate and Pathway data_analysis->report

A general workflow for assessing the stability of this compound.
Protocol for Preliminary Stability Assessment of this compound in Solution

Objective: To evaluate the stability of this compound in different solvents and at different temperatures.

Materials:

  • This compound (solid)

  • Solvents: Methanol, Ethanol, DMSO, Acetonitrile, Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)

  • C18 HPLC column

  • Temperature-controlled chambers/incubators

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Dilute the stock solution with each of the selected solvents to a final concentration of 0.1 mg/mL.

    • Prepare multiple aliquots for each solvent.

  • Storage Conditions:

    • Store the aliquots at different temperatures: 2-8°C (refrigerated), 25°C (room temperature), and 40°C (accelerated condition).

    • Protect all samples from light.

  • Time Points: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month).

  • Analysis:

    • Use a suitable HPLC method to quantify the concentration of this compound. A gradient method with a C18 column is a common starting point for natural products.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time for each condition.

Potential Degradation Pathways

The chemical structure of this compound suggests potential susceptibility to hydrolysis, oxidation, and photolysis. However, without experimental data, any proposed degradation pathway would be purely speculative.

The following diagram illustrates a hypothetical logic for investigating potential degradation.

This compound Degradation Investigation cluster_compound Compound cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome buergerinin_g This compound hydrolysis Hydrolysis (Acidic/Basic) buergerinin_g->hydrolysis oxidation Oxidation (e.g., H₂O₂) buergerinin_g->oxidation photolysis Photolysis (UV/Vis Light) buergerinin_g->photolysis lc_ms LC-MS/MS hydrolysis->lc_ms oxidation->lc_ms photolysis->lc_ms degradation_products Identification of Degradation Products lc_ms->degradation_products nmr NMR Spectroscopy pathway Elucidation of Degradation Pathway nmr->pathway degradation_products->nmr

A logical approach to investigate this compound degradation.

Conclusions and Recommendations

The current lack of published stability data for this compound necessitates a cautious approach to its handling and storage. It is imperative for researchers to conduct in-house stability studies to ensure the integrity of the compound in their specific experimental settings. The protocols and workflows outlined in this document provide a starting point for such investigations. Future research is critically needed to establish a comprehensive stability profile for this compound.

References

Buergerinin G: A Natural Product Poised for Research Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Buergerinin G presents an intriguing opportunity for novel therapeutic discovery. This natural product, a C9 iridoid isolated from Scrophularia buergeriana, is now commercially available for research purposes. While direct studies on the biological activity of this compound are not yet published, the rich pharmacological profile of its source plant and related compounds suggests promising avenues for investigation, particularly in the areas of neuroprotection, anti-inflammatory effects, and cellular signaling.

This document provides a summary of commercial suppliers and detailed, hypothetical application notes and experimental protocols. These are based on the established biological activities of other iridoid glycosides and extracts from Scrophularia buergeriana. These protocols can serve as a foundational guide for researchers to begin characterizing the bioactivity of this compound.

Commercial Suppliers of this compound

This compound (CAS No. 263764-83-6; Chemical Formula: C₉H₁₂O₄; Molecular Weight: 184.19) is available from several chemical suppliers specializing in natural products for research.

SupplierCatalog NumberPurityQuantity
CymitQuimica-98%Solid
AlchimicaCFN97768-1 x 5 mg
VEGPHARM--On request
BioCrickBCN4659>98%-

Note: Availability and product details are subject to change. Please consult the respective supplier's website for the most current information.

Potential Research Applications and Quantitative Data from Related Compounds

While quantitative data for this compound is not available, studies on other iridoid glycosides isolated from Scrophularia buergeriana provide a basis for potential research applications. These compounds have shown significant neuroprotective and estrogen-like activities.

Compound/ExtractBiological ActivityAssay SystemEffective Concentration/DosageKey Findings
8-O-E-p-methoxycinnamoylharpagide (1), 8-O-Z-p-methoxycinnamoylharpagide (2), 6'-O-E-p-methoxycinnamoylharpagide (3), 6'-O-Z-p-methoxycinnamoylharpagide (4), E-harpagoside (5), Z-harpagoside (6), harpagide (7)NeuroprotectionPrimary cultures of rat cortical cells100 nM to 10 µMSignificantly attenuated glutamate-induced neurotoxicity.[1][2]
Scrophularia buergeriana extract (SBE)Memory ImprovementBeta-amyloid-induced amnesia mouse model30 and 100 mg/kgSignificantly recovered beta-amyloid-induced amnesia and improved spatial memory impairment.[3]
Scrophularia buergeriana root (SB-R) extractEstrogen-like ActivityMCF-7 human breast cancer cell line100 and 200 µg/mLSignificantly increased cell proliferation, an effect inhibited by an estrogen receptor antagonist.[4]

Detailed Experimental Protocols

The following protocols are adapted from published studies on Scrophularia buergeriana extracts and its iridoid constituents. They are intended as a starting point for the investigation of this compound.

Protocol 1: Assessment of Neuroprotective Activity against Glutamate-Induced Toxicity in Primary Cortical Neurons

This protocol is designed to determine if this compound can protect primary neurons from glutamate-induced excitotoxicity.[1][2][5]

Materials:

  • This compound

  • Primary cortical neuron cell culture

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Glutamic acid

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

Procedure:

  • Cell Culture: Plate primary cortical neurons at a density of 2 x 10⁵ cells/well in a 24-well plate coated with poly-L-lysine. Culture for 7-10 days in Neurobasal medium.

  • Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 10, 100 nM, 1, 10 µM) in culture medium.

    • Pre-treat the cells with varying concentrations of this compound for 24 hours.

  • Induction of Neurotoxicity:

    • After pre-treatment, expose the cells to 100 µM glutamate for 10 minutes in the presence of this compound.

    • Include a vehicle control group (no this compound, no glutamate) and a glutamate-only control group.

  • Assessment of Cell Viability (LDH Assay):

    • After 24 hours of glutamate exposure, collect the culture supernatant.

    • Measure LDH release according to the manufacturer's instructions. Increased LDH release indicates cell death.

  • Assessment of Cell Viability (MTT Assay):

    • After removing the supernatant for the LDH assay, add MTT solution to the remaining cells and incubate for 4 hours.

    • Add solubilization solution and measure absorbance at 570 nm. Increased absorbance indicates higher cell viability.

  • Data Analysis: Express cell viability as a percentage of the vehicle control. Compare the viability of cells treated with this compound and glutamate to the glutamate-only control.

G cluster_workflow Neuroprotection Assay Workflow Start Start Plate_Cells Plate Primary Cortical Neurons Start->Plate_Cells Pre_treat Pre-treat with this compound (24h) Plate_Cells->Pre_treat Induce_Toxicity Expose to Glutamate (10 min) Pre_treat->Induce_Toxicity Incubate Incubate for 24h Induce_Toxicity->Incubate Assess_Viability Assess Cell Viability (LDH & MTT Assays) Incubate->Assess_Viability End End Assess_Viability->End

Workflow for Neuroprotection Assay
Protocol 2: Evaluation of Anti-Amnesic Effects in a Scopolamine-Induced Memory Impairment Model

This in vivo protocol aims to determine if this compound can mitigate memory deficits induced by scopolamine in mice.[3][6]

Materials:

  • This compound

  • Male ICR mice (8 weeks old)

  • Scopolamine hydrobromide

  • Passive avoidance test apparatus

  • Morris water maze

  • Saline solution

Procedure:

  • Animal Groups:

    • Group 1: Vehicle control (saline)

    • Group 2: Scopolamine control (1 mg/kg, i.p.)

    • Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, p.o.) + Scopolamine

  • Drug Administration:

    • Administer this compound or vehicle orally once daily for 14 days.

    • On day 14, administer scopolamine intraperitoneally 30 minutes after the final this compound administration.

  • Passive Avoidance Test (Short-term memory):

    • 30 minutes after scopolamine injection, conduct the acquisition trial. Place the mouse in the light compartment and measure the latency to enter the dark compartment, where a mild foot shock is delivered.

    • 24 hours later, conduct the retention trial. Place the mouse in the light compartment again and measure the step-through latency. Increased latency indicates improved memory.

  • Morris Water Maze (Spatial memory):

    • Conduct the Morris water maze test over 5 consecutive days, starting on day 15.

    • Train the mice to find a hidden platform in a circular pool of water.

    • On the final day, perform a probe trial by removing the platform and measuring the time spent in the target quadrant. Increased time in the target quadrant suggests improved spatial memory.

  • Data Analysis: Compare the performance of the this compound-treated groups with the scopolamine control group using appropriate statistical tests (e.g., ANOVA).

Potential Signaling Pathways for Investigation

Based on the activities of compounds from Scrophularia buergeriana, the following signaling pathways are suggested as potential targets for this compound.

Apoptosis Pathway in Neurodegeneration

Extracts of Scrophularia buergeriana have been shown to protect against beta-amyloid-induced apoptosis in the hippocampus by modulating the expression of Bax, Bcl-2, and caspase-9.[3] this compound could potentially exert neuroprotective effects by interfering with this pathway.

G cluster_apoptosis Proposed Neuroprotective Mechanism Glutamate_or_Abeta Glutamate / Aβ Insult Bax Bax (pro-apoptotic) Glutamate_or_Abeta->Bax Bcl2 Bcl-2 (anti-apoptotic) Glutamate_or_Abeta->Bcl2 Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Buergerinin_G This compound (?) Buergerinin_G->Bax Buergerinin_G->Bcl2

Hypothetical Modulation of Apoptosis
Estrogen Receptor Alpha (ERα) Signaling Pathway

Extracts from the root of Scrophularia buergeriana have demonstrated estrogen-like activity by promoting the proliferation of MCF-7 cells through the ERα signaling pathway.[4] This involves the activation of Akt and ERK, leading to cell cycle progression. This compound could be investigated for similar phytoestrogenic properties.

G cluster_er_signaling Potential Estrogen-like Signaling Buergerinin_G This compound (?) ERa ERα Buergerinin_G->ERa Akt Akt ERa->Akt ERK ERK ERa->ERK Cyclin_D1_CDK4 Cyclin D1/CDK4 Akt->Cyclin_D1_CDK4 ERK->Cyclin_D1_CDK4 Cyclin_E1_CDK2 Cyclin E1/CDK2 Cyclin_D1_CDK4->Cyclin_E1_CDK2 Cell_Proliferation Cell Proliferation Cyclin_E1_CDK2->Cell_Proliferation

Hypothetical ERα-Mediated Signaling

Disclaimer: The application notes, experimental protocols, and signaling pathways described herein are hypothetical and based on the known activities of related compounds from Scrophularia buergeriana. There is currently no published research specifically demonstrating these activities for this compound. These protocols and diagrams are provided as a guide for researchers to initiate their own investigations into the biological properties of this novel compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing "Buergerinin G" Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Buergerinin G," a promising but challenging compound due to its low aqueous solubility. This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to overcome solubility hurdles and successfully conduct in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My in vivo study with "this compound" is showing poor bioavailability. What could be the primary reason?

A1: Poor oral bioavailability is a common challenge for compounds with low aqueous solubility, such as "this compound".[1] For a drug to be effectively absorbed in the gastrointestinal tract, it must first dissolve in the gastrointestinal fluids.[1] The low solubility of "this compound" likely leads to a slow dissolution rate, limiting its absorption and resulting in low and variable bioavailability. It is estimated that over 40% of marketed drugs are hydrophobic, facing similar challenges.

Q2: What are the initial steps I should take to improve the solubility of "this compound" for my animal studies?

A2: A good starting point is to explore simple formulation strategies. These include:

  • pH adjustment: If "this compound" has ionizable groups (acidic or basic), modifying the pH of the vehicle can significantly increase its solubility.[2][3]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (co-solvent) can enhance the solubility of hydrophobic compounds.[2][4]

  • Particle size reduction: Decreasing the particle size of the drug increases its surface area, which can improve the dissolution rate.[2][5]

Q3: I've tried basic formulation approaches with limited success. What are some more advanced techniques I can consider?

A3: For compounds that are particularly challenging, several advanced formulation strategies can be employed:

  • Solid Dispersions: Dispersing "this compound" in a polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form.[1][5]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[1][6] These formulations form microemulsions in the gastrointestinal tract, enhancing drug solubilization.

  • Nanotechnology: Reducing the particle size to the nanoscale (nanosuspensions or nanoparticles) dramatically increases the surface area, leading to a faster dissolution rate.[5][7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][6][8]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution(s)
"this compound" precipitates out of solution upon administration. The chosen solvent system is not robust enough to maintain solubility upon dilution in physiological fluids.1. Increase the concentration of the co-solvent or surfactant in the formulation. 2. Consider a solid dispersion or a lipid-based formulation for better stability.
High variability in plasma concentrations between study animals. Inconsistent dissolution and absorption due to the drug's poor solubility.1. Implement a more robust formulation strategy like micronization or a self-emulsifying system to ensure more uniform drug release.[6] 2. Ensure consistent dosing procedures and animal fasting conditions.
The required dose volume is too large for the animal model. Low solubility of "this compound" in the vehicle necessitates a large volume to deliver the target dose.1. Focus on solubility enhancement techniques that can achieve a higher drug concentration in the formulation, such as co-solvents or complexation. 2. Explore alternative routes of administration if oral delivery is not feasible at the required dose.
Difficulty in preparing a stable and uniform suspension. The drug particles are agglomerating due to high surface energy.1. Add stabilizing agents (surfactants or polymers) to the suspension to prevent particle aggregation.[5] 2. Utilize particle size reduction techniques like wet media milling to create a more stable nanosuspension.[5]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation

This protocol describes the preparation of a simple co-solvent system to enhance the solubility of "this compound" for initial in vivo screening.

Materials:

  • "this compound"

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Saline (0.9% NaCl)

  • Vortex mixer

  • Magnetic stirrer and stir bar

Method:

  • Weigh the required amount of "this compound".

  • Prepare the co-solvent vehicle by mixing PEG 400 and PG in a desired ratio (e.g., 60:40 v/v).

  • Gradually add the "this compound" powder to the co-solvent vehicle while continuously vortexing to facilitate dissolution.

  • Once the drug is fully dissolved, slowly add saline to the mixture while stirring to reach the final desired concentration. Note: The amount of saline that can be added without causing precipitation will need to be determined empirically.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.

Protocol 2: Formulation Screening Workflow

This workflow provides a systematic approach to selecting a suitable formulation for "this compound".

G cluster_0 Phase 1: Initial Solubility Assessment cluster_1 Phase 2: Simple Formulation Strategies cluster_2 Phase 3: Advanced Formulation Development cluster_3 Phase 4: In Vivo Evaluation A Determine Intrinsic Solubility of 'this compound' in various solvents C Test Co-solvent Systems (e.g., PEG 400, PG) A->C B Assess pH-dependent solubility B->C E Solid Dispersions (e.g., with PVP, HPMC) C->E Insufficient Solubility H Select lead formulation(s) C->H Sufficient Solubility? D Evaluate Surfactant-based Formulations (e.g., Tween 80, Cremophor EL) F Lipid-Based Systems (SEDDS) D->F Insufficient Solubility G Nanoparticle Formulations D->G Insufficient Solubility D->H Sufficient Solubility? E->H F->H G->H I Conduct Pharmacokinetic (PK) study in animal model H->I G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular A This compound B Receptor A->B Binding C Signaling Cascade (e.g., Kinase activation) B->C Activation D Transcription Factor Activation C->D E Gene Expression D->E F Cellular Response E->F

References

How to avoid Buergerinin G degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Buergerinin G. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of this compound in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring iridoid glycoside. Like many phenolic compounds and glycosides, this compound is susceptible to degradation under various experimental conditions.[1][2] This degradation can lead to a loss of biological activity and the formation of confounding artifacts, ultimately impacting the accuracy and reproducibility of experimental results. Therefore, ensuring its stability in buffers is critical for reliable research.

Q2: What are the primary factors that can cause this compound degradation?

Several factors can contribute to the degradation of this compound in aqueous solutions:

  • pH: this compound, like other iridoid glycosides, can be sensitive to pH. Both acidic and alkaline conditions can catalyze hydrolysis of the glycosidic bond or other structural rearrangements.[2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3][4][5]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of phenolic compounds.

  • Oxidation: The phenolic-like structure of this compound makes it susceptible to oxidation, which can be initiated by dissolved oxygen or the presence of metal ions in the buffer.

  • Enzymatic Activity: If working with biological samples or cell culture media containing endogenous or exogenous enzymes like β-glucosidases, enzymatic cleavage of the glycosidic bond can occur.

Q3: How can I detect and quantify this compound degradation?

High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method to monitor the stability of this compound.[6][7][8] A decrease in the peak area of the parent this compound compound and the appearance of new peaks over time are indicative of degradation. For more detailed analysis and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Troubleshooting Guides

Issue 1: Rapid loss of this compound in my experimental buffer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Inappropriate pH Verify the pH of your buffer.Adjust the pH to a slightly acidic to neutral range (pH 5-7), where many iridoid glycosides exhibit greater stability.[2][9]
Oxidation The buffer may contain dissolved oxygen or trace metal ions.Degas the buffer before use. Consider adding an antioxidant like ascorbic acid (0.1-1 mM) or a chelating agent such as EDTA (0.1-0.5 mM) to sequester metal ions.[10][11][12]
High Temperature The experiment is being conducted at an elevated temperature.If possible, perform the experiment at a lower temperature. For storage, always keep this compound stock solutions at -20°C or -80°C.
Photodegradation The experimental setup is exposed to light.Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound under various stress conditions.[1][13][14][15]

Materials:

  • This compound

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

Procedure:

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of this compound at 105°C for 24 hours, then dissolve in a suitable solvent.

  • Photodegradation: Expose a solution of this compound to direct sunlight or a photostability chamber for 24 hours.

  • Analysis: Analyze all samples by HPLC, comparing them to an untreated control solution to identify degradation products.

Illustrative Data (Hypothetical):

Condition This compound Remaining (%) Major Degradation Products (Retention Time)
Control (T=0)100-
0.1 M HCl, 60°C, 24h753.2 min, 4.5 min
0.1 M NaOH, 60°C, 24h402.8 min, 5.1 min
3% H₂O₂, RT, 24h653.8 min
105°C, 24h904.1 min
Light, RT, 24h853.5 min
Protocol 2: HPLC Method for this compound Stability Analysis

This protocol provides a general HPLC method for quantifying this compound in buffer solutions.[16][17][18]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV-Vis scan of this compound (typically in the range of 230-280 nm for phenolic compounds)

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Visual Guides

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) spike Spike Buffer with This compound prep_stock->spike prep_buffer Prepare Experimental Buffer (e.g., PBS, Acetate) prep_buffer->spike incubate Incubate under Experimental Conditions (Time, Temp, Light) spike->incubate sample Collect Aliquots at Time Points incubate->sample hplc HPLC Analysis sample->hplc quantify Quantify Peak Area hplc->quantify data Calculate % Remaining quantify->data degradation_pathways cluster_degradation Degradation Triggers cluster_products Degradation Products BuergerininG This compound Hydrolysis Hydrolysis Products (Aglycone + Sugar) BuergerininG->Hydrolysis Hydrolysis Oxidation_P Oxidation Products BuergerininG->Oxidation_P Oxidation Isomers Isomers BuergerininG->Isomers Isomerization pH Extreme pH (Acid/Alkaline) pH->Hydrolysis Temp High Temperature Temp->Hydrolysis Temp->Oxidation_P Light Light Exposure Light->Oxidation_P Oxidation Oxidizing Agents (O₂, Metal Ions) Oxidation->Oxidation_P Enzymes Enzymes (e.g., β-glucosidase) Enzymes->Hydrolysis

References

Technical Support Center: Buergerinin G Off-Target Effects and Control Strategies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Buergerinin G: Initial searches for the natural product this compound, isolated from Scrophularia buergeriana, have not yielded specific information on its primary biological target, mechanism of action, or known off-target effects in publicly available scientific literature.[1][2][3][4] Compounds from Scrophularia buergeriana are known to possess various biological activities, including neuroprotective and anti-inflammatory properties.[1][2][4][5]

Given the limited data on this compound, this technical support center will provide a comprehensive guide to the principles and methodologies for identifying, characterizing, and controlling for off-target effects of novel small molecule inhibitors in general. The following troubleshooting guides, FAQs, and experimental protocols are designed to assist researchers, scientists, and drug development professionals in navigating the complexities of off-target interactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of small molecule inhibitors?

A: Off-target effects are the unintended interactions of a small molecule inhibitor with biomolecules other than its primary therapeutic target.[6] These interactions can lead to misleading experimental results, cellular toxicity, or unexpected side effects in a clinical setting. It is crucial to distinguish between on-target effects (the desired biological consequences of inhibiting the intended target) and off-target effects.[7]

Q2: Why are off-target effects a significant concern in research and drug development?

Q3: How can I predict potential off-target effects for my compound?

A: Several computational approaches can be used to predict potential off-target interactions.[12][13] These methods often rely on the structural similarity of the compound to known ligands or the similarity of the primary target's binding site to other proteins, such as kinases.[9][12] However, these in silico predictions should always be validated experimentally.

Q4: What are the key experimental strategies to identify off-target effects?

A: A multi-pronged experimental approach is recommended. Key strategies include:

  • Broad-Panel Screening: Testing the compound against a large panel of related proteins (e.g., a kinome scan for a kinase inhibitor) to determine its selectivity profile.[14][15][16][17]

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its intended target within a cellular environment.[18][19][20][21][22]

  • Phenotypic Rescue Experiments: Using genetic methods like siRNA or CRISPR-Cas9 to knock down or knock out the intended target. If the compound's effect is on-target, cells lacking the target should be resistant to the compound. Re-expressing the target should "rescue" the phenotype.[23][24][25][26]

  • Using Structurally Unrelated Inhibitors: Comparing the effects of two or more structurally different inhibitors that target the same protein can help differentiate on-target from off-target effects.[6]

Q5: How can I minimize off-target effects in my experiments?

A: Minimizing off-target effects involves careful experimental design:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of the inhibitor required for on-target activity to reduce the likelihood of engaging lower-affinity off-targets.[6]

  • Choose a Highly Selective Inhibitor: When possible, select inhibitors with a well-characterized and narrow target profile.[14]

  • Employ Genetic Controls: As mentioned above, using knockout or knockdown cell lines provides the most rigorous control for off-target effects.[8]

Troubleshooting Guides

Issue 1: Unexpected or Contradictory Phenotype Observed

Possible Cause Troubleshooting Steps & Expected Outcome
The observed phenotype is due to an off-target effect.[8]Validate with a Secondary Inhibitor: * Protocol: Treat cells with a structurally distinct inhibitor for the same target. * Expected Outcome: If the phenotype is recapitulated, it is more likely an on-target effect.[6]
Perform a Dose-Response Curve: * Protocol: Test a wide range of inhibitor concentrations. * Expected Outcome: A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity. Off-target effects may appear at higher concentrations.[6]
Conduct a Rescue Experiment (siRNA or CRISPR): * Protocol: Knockdown/knockout the target gene. Treat with the inhibitor. Re-express a resistant version of the target. * Expected Outcome: If the phenotype is on-target, the knockout/knockdown cells should be resistant to the inhibitor, and re-expression should restore sensitivity.[24][26]

Issue 2: High Cellular Toxicity at Effective Concentrations

Possible Cause Troubleshooting Steps & Expected Outcome
The inhibitor is engaging with off-targets that regulate essential cellular processes.[11]Lower the Inhibitor Concentration: * Protocol: Determine the minimal concentration required for on-target inhibition. * Expected Outcome: Find a therapeutic window where on-target effects are observed without significant toxicity.
Perform a Kinase/Protein Panel Screen: * Protocol: Screen the inhibitor against a broad panel of kinases or other relevant protein families. * Expected Outcome: Identify specific off-targets that may be responsible for the toxicity, guiding the selection of a more specific inhibitor.[14][16]
Confirm Target Engagement with CETSA: * Protocol: Perform a Cellular Thermal Shift Assay. * Expected Outcome: Verify that the inhibitor is engaging the intended target at non-toxic concentrations.[20][21]

Data Presentation: Comparing Inhibitor Selectivity

When selecting an inhibitor, it is crucial to compare key quantitative metrics. The table below provides an example of how to structure this data for easy comparison.

Inhibitor Primary Target IC50 (nM) Number of Off-Targets (at 1 µM screen) Selectivity Score (S10) Cellular EC50 (nM)
Inhibitor A 1550.01150
Inhibitor B 5010.002500
Inhibitor C 2250.0550

Interpretation: Inhibitor B demonstrates the highest selectivity, despite being less potent than Inhibitor C. Inhibitor C's high potency is accompanied by poor selectivity, making it more likely to produce off-target effects at concentrations required for cellular activity.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol outlines a general procedure for screening a small molecule inhibitor against a panel of kinases using a radiometric activity assay, which is considered a gold standard.[17]

  • Compound Preparation: Prepare a stock solution of the inhibitor in DMSO. Create a series of dilutions to be tested, typically at a single high concentration (e.g., 1-10 µM) for initial screening, followed by a dose-response for identified hits.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, cofactors, and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).[17]

  • Incubation: Add the inhibitor dilutions to the assay plate and incubate at room temperature for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the remaining radiolabeled ATP using a filter-binding or scintillation-based method.[17]

  • Data Analysis: Quantify the amount of incorporated radiolabel for each kinase in the presence of the inhibitor. Calculate the percent inhibition relative to a DMSO control. For hits, determine the IC50 value from the dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[18][20][21][22]

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the inhibitor or a vehicle control (DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.[19]

  • Heat Treatment: Transfer the cell suspensions into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[19][20]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[21]

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement and stabilization.[20]

Protocol 3: siRNA Rescue Experiment

This protocol is designed to confirm that an observed phenotype is due to the inhibition of the intended target.[26]

  • siRNA Transfection: Transfect cells with an siRNA targeting the gene of interest or a non-targeting control siRNA. Incubate for 48-72 hours to achieve target protein knockdown.

  • Confirmation of Knockdown: Verify the knockdown of the target protein by Western blotting or qRT-PCR.

  • Rescue Construct Transfection: Transfect the knockdown cells with a plasmid expressing an siRNA-resistant version of the target gene (e.g., containing silent mutations in the siRNA binding site) or a control vector.[26]

  • Inhibitor Treatment: Treat the transfected cells with the small molecule inhibitor at a concentration that produces the phenotype of interest in wild-type cells.

  • Phenotypic Analysis: Assess the phenotype in all experimental groups (control siRNA + control vector, target siRNA + control vector, target siRNA + rescue vector).

  • Expected Outcome: If the phenotype is on-target, it should be observed in the control siRNA-treated cells but absent in the target siRNA-treated cells. Re-expression of the siRNA-resistant target should "rescue" the phenotype, meaning the inhibitor will once again elicit the effect.[26]

Visualizations

Off_Target_Workflow cluster_Phase1 Phase 1: Initial Characterization cluster_Phase2 Phase 2: Selectivity Profiling cluster_Phase3 Phase 3: Cellular Validation cluster_Phase4 Phase 4: Genetic Validation Compound Compound In_Silico In Silico Prediction (Similarity Search) Compound->In_Silico Biochemical_Assay Biochemical Assay (Primary Target IC50) Compound->Biochemical_Assay Kinase_Profiling Broad Kinase Profiling (e.g., >100 kinases) In_Silico->Kinase_Profiling Biochemical_Assay->Kinase_Profiling Selectivity_Analysis Analyze Selectivity Score & Identify Off-Targets Kinase_Profiling->Selectivity_Analysis CETSA Cellular Thermal Shift Assay (Target Engagement) Selectivity_Analysis->CETSA Dose_Response Cellular Dose-Response (On-Target vs. Toxicity) CETSA->Dose_Response Secondary_Inhibitor Use Structurally Different Inhibitor Dose_Response->Secondary_Inhibitor Genetic_KO Target Knockout/Knockdown (CRISPR or siRNA) Secondary_Inhibitor->Genetic_KO Rescue_Experiment Rescue with Resistant Mutant Genetic_KO->Rescue_Experiment Conclusion On-Target Effect Confirmed Rescue_Experiment->Conclusion

Caption: Workflow for identifying and validating on-target and off-target effects.

Rescue_Experiment_Logic cluster_Controls Control Conditions cluster_Knockdown Target Knockdown cluster_Rescue Rescue Condition WT_Cells Wild-Type Cells + Inhibitor WT_Phenotype Phenotype Observed WT_Cells->WT_Phenotype KD_Cells Target Knockdown Cells (siRNA/CRISPR) + Inhibitor KD_Phenotype Phenotype Abolished KD_Cells->KD_Phenotype Rescue_Cells Knockdown Cells + Resistant Target Re-expression + Inhibitor Rescue_Phenotype Phenotype Restored Rescue_Cells->Rescue_Phenotype

Caption: Logic of a genetic rescue experiment to confirm on-target effects.

Off_Target_Signaling cluster_On_Target On-Target Pathway cluster_Off_Target Off-Target Pathway Inhibitor Inhibitor Target_Kinase Target Kinase Inhibitor->Target_Kinase inhibits Off_Target_Kinase Off-Target Kinase Inhibitor->Off_Target_Kinase inhibits Substrate_A Substrate A Target_Kinase->Substrate_A phosphorylates On_Target_Effect Desired Cellular Effect Substrate_A->On_Target_Effect Substrate_B Substrate B Off_Target_Kinase->Substrate_B phosphorylates Off_Target_Effect Unintended Cellular Effect Substrate_B->Off_Target_Effect

Caption: On-target vs. off-target signaling pathways affected by an inhibitor.

References

Technical Support Center: Synthesis of Buergerinin G

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Buergerinin G. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the total synthesis of this compound?

A1: The first total synthesis of this compound was reported by Han and Lowary in 2003.[1][2][3][4] The strategy involves a linear sequence starting from thymidine to first synthesize Buergerinin F, which is then oxidized to yield this compound.[2][3][4]

Q2: What are the main stages of the this compound synthesis?

A2: The synthesis can be broken down into three main stages:

  • Core Synthesis: Construction of the core bicyclic ether structure from thymidine.

  • Buergerinin F Synthesis: Elaboration of the core structure to form Buergerinin F.

  • Oxidation to this compound: Selective oxidation of Buergerinin F to produce this compound.

Q3: What are the overall yield and step count for this synthesis?

A3: The synthesis of Buergerinin F is achieved in 15 steps with an overall yield of 9% from thymidine. The subsequent oxidation to this compound proceeds with a 77% yield.[3][4]

Q4: Are there any particularly challenging steps in this synthesis when considering scale-up?

A4: Potential challenges during scale-up include:

  • Multi-step sequence: A 15-step linear synthesis can lead to a low overall yield, making the process costly for large-scale production.

  • Reagent Cost and Safety: The use of reagents like pyridinium chlorochromate (PCC) and ruthenium tetroxide can be expensive and pose safety and disposal challenges on a larger scale.[5]

  • Purification: Multiple chromatographic purifications are required throughout the synthesis, which can be time-consuming and resource-intensive to scale up.

  • Stereocontrol: Maintaining the correct stereochemistry at multiple centers throughout the long synthesis is critical and can be challenging to control on a larger scale.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Oxidation of Buergerinin F to this compound
  • Problem: The final oxidation step to produce this compound is resulting in a lower than expected yield (reported yield is 77%).[2][4]

  • Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Reaction Monitor the reaction closely using Thin Layer Chromatography (TLC). If the reaction is stalling, consider adding a fresh portion of the ruthenium tetroxide solution.
Over-oxidation Over-oxidation to undesired byproducts can occur. Ensure the reaction temperature is maintained and the reaction is quenched as soon as the starting material is consumed.
Decomposition of Product This compound may be sensitive to the workup conditions. Use a mild workup procedure and avoid prolonged exposure to acidic or basic conditions.
Impure Buergerinin F Ensure that the Buergerinin F used in this step is of high purity. Impurities from the previous step could interfere with the oxidation.
Issue 2: Difficulty in Purification of Intermediates
  • Problem: Chromatographic purification of intermediates is proving to be difficult, leading to product loss and low purity.

  • Possible Causes & Solutions:

CauseRecommended Solution
Poor Separation on Silica Gel Optimize the solvent system for column chromatography. A step-gradient or the use of a different solvent system might improve separation. Consider alternative purification techniques like crystallization if applicable.
Product Streaking on TLC/Column The compound may be acidic or basic. Try adding a small amount of a modifier to the eluent (e.g., 1% acetic acid for acidic compounds or 1% triethylamine for basic compounds).
Co-elution of Impurities If impurities have similar polarity, consider a chemical modification of the impurity to change its polarity before purification, or carry the slightly impure material to the next step where purification might be easier.
Issue 3: Inconsistent Stereocontrol
  • Problem: The formation of diastereomers is observed in steps where new stereocenters are created.

  • Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Reaction Conditions Temperature and reagent stoichiometry are critical for stereoselectivity. Ensure precise control over these parameters. For reactions involving chiral catalysts, ensure the catalyst is pure and active.
Epimerization One of the stereocenters may be prone to epimerization under the reaction or workup conditions. Analyze the stability of the product under various pH conditions to identify and avoid conditions that lead to epimerization.

Experimental Protocols & Data

Key Reaction Yields in Buergerinin F Synthesis

The following table summarizes the yields for the key steps in the synthesis of Buergerinin F, starting from thymidine.[2][4]

StepReactionReagentsYield (%)
1-2Glycal Formation1. Ac₂O, DMAP, Py; 2. DBU65
3HydrogenationH₂, Pd/C87
4OxidationPCC90
5VinylationVinylmagnesium bromide94
6HydroborationBH₃·THF then H₂O₂, NaOH96
7Acetal ProtectionEthyl vinyl ether, p-TsOH79
8Silyl Ether DeprotectionTBAF95
9OxidationPCC92
10Wittig ReactionPh₃P=CHOMe85
11HydrolysisPPTS, acetone/H₂O91
12ReductionNaBH₄93
13MesylationMsCl, Et₃N98
14CyclizationKHMDS88
15Acetal Hydrolysisaq. AcOH100
Protocol: Oxidation of Buergerinin F to this compound

This protocol is adapted from the procedure described by Han and Lowary.[2]

Materials:

  • Buergerinin F

  • Ruthenium (IV) oxide hydrate (RuO₂·xH₂O)

  • Sodium periodate (NaIO₄)

  • Carbon tetrachloride (CCl₄)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Isopropanol

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Buergerinin F in a 2:2:3 mixture of CCl₄:CH₃CN:H₂O.

  • Add a catalytic amount of RuO₂·xH₂O followed by NaIO₄ (4 equivalents).

  • Stir the mixture vigorously at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a few drops of isopropanol.

  • Dilute the mixture with CH₂Cl₂ and wash sequentially with water, saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Visualizations

This compound Synthesis Pathway

The following diagram outlines the key transformations in the total synthesis of this compound.

Buergerinin_G_Synthesis Thymidine Thymidine Glycal Glycal Intermediate Thymidine->Glycal 2 steps Bicyclic_Core Bicyclic Core Glycal->Bicyclic_Core Multiple Steps Buergerinin_F Buergerinin F Bicyclic_Core->Buergerinin_F Functional Group Interconversions Buergerinin_G This compound Buergerinin_F->Buergerinin_G Oxidation (RuO₄)

Caption: High-level overview of the this compound synthesis pathway.

Troubleshooting Workflow for Low Oxidation Yield

This diagram provides a logical workflow for troubleshooting low yields in the final oxidation step.

Troubleshooting_Oxidation Start Low Yield in Buergerinin F Oxidation Check_Purity Analyze Purity of Starting Buergerinin F Start->Check_Purity Check_Reaction Monitor Reaction by TLC Start->Check_Reaction Repurify Repurify Buergerinin F Check_Purity->Repurify Impure Incomplete Incomplete Reaction? Check_Reaction->Incomplete Byproducts Side Products Formed? Incomplete->Byproducts No Add_Reagent Add More Oxidant Incomplete->Add_Reagent Yes Adjust_Conditions Adjust Reaction Time/ Temperature Byproducts->Adjust_Conditions Yes Check_Workup Review Workup Procedure Byproducts->Check_Workup No Repurify->Check_Reaction Add_Reagent->Check_Reaction Success Yield Improved Add_Reagent->Success Adjust_Conditions->Check_Reaction Adjust_Conditions->Success Check_Workup->Success

Caption: A decision tree for troubleshooting low oxidation yields.

References

Technical Support Center: Enhancing the Bioavailability of Buergerinin G

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Buergerinin G.

FAQs and Troubleshooting Guides

This section is designed to provide answers to common questions and solutions to potential problems that may arise during the characterization and formulation development of this compound.

Category 1: Physicochemical Characterization of this compound

Question 1: What are the predicted physicochemical properties of this compound, and how do they impact its bioavailability?

Answer: While experimental data for this compound is limited, we can infer its properties from its chemical structure (C₉H₁₂O₄) and data from structurally similar iridoid glycosides. These compounds often exhibit low oral bioavailability due to poor stability, low aqueous solubility, and poor membrane permeability.

Predicted Physicochemical Properties of this compound Analogs:

PropertyBuergerinin FBuergerinin BImplications for this compound
Molecular Weight 170.21 g/mol 202.20 g/mol Within the range for good absorption.
Predicted XLogP3 0.5[1]-1.6[2]Suggests low to very low lipophilicity, which can lead to poor membrane permeability.
Predicted Water Solubility --Likely to be low, a common issue with iridoid glycosides.

Troubleshooting Low Aqueous Solubility:

  • Issue: Difficulty in preparing stock solutions or achieving desired concentrations for in vitro assays.

  • Solution:

    • Co-solvents: Use a small percentage of a water-miscible organic solvent such as DMSO, ethanol, or polyethylene glycol (PEG) 400 to prepare stock solutions. Ensure the final solvent concentration in your assay is low (typically <1%) to avoid solvent-induced artifacts.

    • pH Adjustment: Determine the pKa of this compound. If it is ionizable, adjusting the pH of the buffer can significantly increase its solubility.

    • Sonication: Use an ultrasonic bath to aid in the dissolution of the compound in your chosen vehicle.

Question 2: How can I experimentally determine the aqueous solubility of this compound?

Answer: A reliable method for determining aqueous solubility is the shake-flask method.

Experimental Protocol: Shake-Flask Solubility Assay

  • Preparation: Add an excess amount of this compound to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

Troubleshooting the Shake-Flask Assay:

  • Issue: Inconsistent solubility results.

  • Possible Causes & Solutions:

    • Insufficient Equilibration Time: Extend the incubation period to 72 hours to ensure complete saturation.

    • Compound Instability: Assess the stability of this compound in the chosen buffer and temperature. If degradation is observed, consider a shorter equilibration time or a different buffer system.

    • Adsorption to Labware: Use low-adsorption vials and filter membranes.

Category 2: Permeability Assessment

Question 3: How can I assess the intestinal permeability of this compound?

Answer: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study (Apical to Basolateral):

    • Add this compound (typically at a concentration of 10 µM) to the apical (AP) side of the monolayer.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.

    • Analyze the concentration of this compound in the collected samples.

  • Transport Study (Basolateral to Apical):

    • Add this compound to the BL side and collect samples from the AP side to determine the efflux ratio.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Troubleshooting the Caco-2 Assay:

  • Issue: Low Papp value and/or high efflux ratio.

  • Interpretation: A low Papp value suggests poor passive diffusion. A high efflux ratio (Papp B-A / Papp A-B > 2) indicates that this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Follow-up Experiment: To confirm P-gp interaction, repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B transport of this compound in the presence of the inhibitor would confirm it as a P-gp substrate.

Strategies for Enhancing Bioavailability

Based on the predicted low solubility and permeability of this compound, the following formulation strategies can be explored.

Strategy 1: Solid Dispersions

Concept: Dispersing the poorly soluble drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent.

Experimental Protocol: Preparation of Solid Dispersions by Solvent Evaporation

  • Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).

  • Dissolution: Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol, ethanol, or a mixture).

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator.

  • Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.

Troubleshooting Solid Dispersion Formulation:

  • Issue: The drug recrystallizes during storage.

  • Solution:

    • Increase Polymer Ratio: A higher polymer-to-drug ratio can better stabilize the amorphous form of the drug.

    • Add a Second Polymer: Incorporating a secondary polymer can sometimes improve stability.

    • Optimize Storage Conditions: Store the solid dispersion in a desiccator to protect it from moisture, which can induce crystallization.

Strategy 2: Nanosuspensions

Concept: Reducing the particle size of the drug to the nanometer range increases its surface area, leading to a faster dissolution rate.

Experimental Protocol: Preparation of Nanosuspensions by Wet Milling

  • Formulation: Prepare a suspension of this compound in an aqueous medium containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).

  • Milling: Subject the suspension to high-energy wet milling using a bead mill.

  • Particle Size Analysis: Monitor the particle size reduction using dynamic light scattering (DLS) until the desired size is achieved (typically < 500 nm).

  • Characterization: Characterize the nanosuspension for particle size, zeta potential (for stability), and dissolution rate.

Troubleshooting Nanosuspension Formulation:

  • Issue: Particle aggregation or crystal growth during storage.

  • Solution:

    • Optimize Stabilizer: Screen different types and concentrations of stabilizers to find the most effective one for preventing aggregation.

    • Lyophilization: For long-term stability, consider lyophilizing the nanosuspension with a cryoprotectant (e.g., trehalose) to form a solid powder that can be reconstituted before use.

Visualizations

Experimental Workflow for Bioavailability Enhancement

experimental_workflow cluster_characterization Initial Characterization cluster_assessment Problem Identification cluster_strategies Enhancement Strategies cluster_evaluation Evaluation of Formulations solubility Solubility Assay low_solubility Low Solubility? solubility->low_solubility permeability Caco-2 Permeability low_permeability Low Permeability? permeability->low_permeability solid_dispersion Solid Dispersion low_solubility->solid_dispersion Yes nanosuspension Nanosuspension low_solubility->nanosuspension Yes permeation_enhancer Permeation Enhancers low_permeability->permeation_enhancer Yes dissolution_testing In Vitro Dissolution solid_dispersion->dissolution_testing nanosuspension->dissolution_testing in_vivo_pk In Vivo PK Studies permeation_enhancer->in_vivo_pk dissolution_testing->in_vivo_pk

Caption: Workflow for enhancing the bioavailability of this compound.

Signaling Pathway for P-glycoprotein Efflux

pgp_efflux cluster_membrane Apical Membrane of Intestinal Epithelial Cell pgp P-glycoprotein (P-gp) adp ADP + Pi pgp->adp buergerinin_out This compound (Intestinal Lumen) pgp->buergerinin_out Efflux atp ATP atp->pgp Hydrolysis provides energy buergerinin_in This compound (Inside Cell) buergerinin_in->pgp Binds to P-gp

Caption: P-glycoprotein mediated efflux of this compound.

References

Technical Support Center: High-Purity Buergerinin G Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification techniques for high-purity Buergerinin G. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for the initial purification of this compound from a crude extract?

A1: For the initial, coarse purification of this compound, macroporous resin column chromatography is a highly effective and widely used method.[1][2][3][4] This technique offers the advantages of high adsorption capacity, good selectivity for flavonoids and related phenolic compounds, and the ability to handle large sample volumes, making it ideal for an initial cleanup step.[1][5] Following this, solvent partitioning can be employed to further fractionate the extract based on polarity.[6]

Q2: Which techniques are best suited for achieving high-purity (>98%) this compound?

A2: To achieve high-purity this compound, a multi-step chromatographic approach is generally necessary. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most powerful technique for the final polishing step due to its high resolution and efficiency.[7][8][9] Often, a combination of methods is employed, such as an initial separation on a macroporous resin column, followed by further purification on Sephadex LH-20, and a final polishing step using preparative HPLC.[6][10][11]

Q3: What are the key parameters to optimize for successful preparative HPLC purification of this compound?

A3: The critical parameters to optimize for preparative HPLC include the choice of stationary phase (typically a C18 column), the mobile phase composition (often a gradient of acetonitrile or methanol in water with a small amount of acid like acetic or formic acid), the flow rate, and the sample loading volume.[8][9] Method development should begin at an analytical scale to determine the optimal separation conditions before scaling up to a preparative scale.

Q4: How can I monitor the purity of this compound throughout the purification process?

A4: Analytical High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method for monitoring the purity of fractions collected during purification.[7][8] This allows for the accurate assessment of the purity of each fraction and helps in deciding which fractions to pool for the next purification step or for final collection.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Preparative HPLC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing or Broadening 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column contamination or degradation.1. Reduce the sample injection volume or concentration. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Wash the column with a strong solvent or replace the column if necessary.[12][13]
High Backpressure 1. Blockage in the system (e.g., inlet frit, tubing). 2. Particulate matter from the sample. 3. Precipitation of the sample or buffer in the mobile phase.1. Systematically check and clean or replace system components. Backflushing the column can sometimes clear blockages.[12][14] 2. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter before injection. 3. Ensure the mobile phase components are fully miscible and buffers do not precipitate at the concentrations used.
Low Signal Intensity 1. Low sample concentration. 2. Detector issue (e.g., lamp failure, incorrect wavelength). 3. Sample degradation.1. Concentrate the sample before injection. 2. Check the detector settings and perform any necessary maintenance. 3. Ensure the stability of this compound in the chosen solvent and at the operating temperature.
Retention Time Shifts 1. Inconsistent mobile phase composition. 2. Column aging or temperature fluctuations. 3. Pump malfunction leading to inconsistent flow rate.1. Prepare fresh mobile phase and ensure accurate mixing.[13] 2. Use a column oven for temperature control and monitor column performance over time. 3. Check the pump for leaks and ensure it is delivering a stable flow rate.[12]
Macroporous Resin Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Adsorption of this compound 1. Inappropriate resin type (polarity mismatch). 2. Incorrect pH of the sample solution. 3. High flow rate during sample loading.1. Test different types of macroporous resins with varying polarities to find the optimal one.[1][3][4] 2. Adjust the pH of the sample solution to optimize the interaction between this compound and the resin. 3. Reduce the sample loading flow rate to allow for sufficient interaction time.[15]
Poor Desorption (Low Recovery) 1. Elution solvent is too weak. 2. Insufficient volume of elution solvent. 3. Strong, irreversible binding to the resin.1. Increase the polarity of the elution solvent (e.g., increase the percentage of ethanol in water).[2] 2. Increase the volume of the elution solvent. 3. This may indicate a need for a different resin type.
Co-elution of Impurities 1. Elution gradient is not selective enough. 2. Resin is not providing sufficient separation.1. Optimize the stepwise or gradient elution profile with different solvent compositions.[2] 2. Consider using a different type of macroporous resin or adding a subsequent purification step like Sephadex LH-20 chromatography.

Experimental Protocols

General Protocol for Macroporous Resin Column Chromatography

This protocol provides a general guideline for the initial purification of this compound from a crude plant extract.

Materials:

  • Crude this compound extract

  • Macroporous resin (e.g., AB-8, D101)[3][4]

  • Deionized water

  • Ethanol (various concentrations: 10%, 30%, 50%, 70%, 95% v/v in water)

  • Glass column

Procedure:

  • Resin Pre-treatment: Soak the macroporous resin in 95% ethanol for 24 hours to swell and remove any impurities. Then, wash thoroughly with deionized water until the effluent is clear and neutral.

  • Column Packing: Pack the pre-treated resin into a glass column, ensuring there are no air bubbles. The bed volume (BV) is the volume of the packed resin.

  • Equilibration: Equilibrate the column by passing 3-5 BV of deionized water through it at a flow rate of 1-2 BV/h.

  • Sample Loading: Dissolve the crude extract in a small amount of the initial mobile phase (deionized water) and load it onto the column at a flow rate of 1-2 BV/h. The sample concentration should be optimized based on the resin's adsorption capacity.[15]

  • Washing: Wash the column with 2-3 BV of deionized water to remove highly polar impurities.

  • Elution: Elute the column with a stepwise gradient of increasing ethanol concentration (e.g., 10%, 30%, 50%, 70%, 95% ethanol). Collect fractions of a defined volume (e.g., 1 BV per fraction).

  • Analysis: Analyze the collected fractions using analytical HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the fractions containing the highest concentration and purity of this compound and concentrate them using a rotary evaporator.

General Protocol for Preparative HPLC

This protocol outlines a general procedure for the high-purity purification of this compound.

Materials:

  • Partially purified this compound fraction

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade water

  • Formic acid or acetic acid (optional, for pH adjustment)

  • Preparative HPLC system with a C18 column

Procedure:

  • Method Development (Analytical Scale): Develop an analytical HPLC method to achieve good separation of this compound from remaining impurities. Optimize the mobile phase composition (gradient profile), flow rate, and column temperature.

  • Scale-Up: Scale up the analytical method to the preparative column. The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.

  • Sample Preparation: Dissolve the partially purified this compound fraction in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Fraction Collection: Inject the prepared sample onto the equilibrated preparative HPLC column. Collect fractions as the peaks elute, using a fraction collector. The collection can be triggered by time or UV absorbance.[9]

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pooling and Solvent Removal: Pool the fractions containing high-purity this compound. Remove the HPLC solvents using a rotary evaporator followed by lyophilization or high-vacuum drying to obtain the purified solid compound.

Data Presentation

The following tables provide representative data that could be obtained during the purification of a flavonoid-like compound such as this compound.

Table 1: Comparison of Adsorption and Desorption Characteristics of Different Macroporous Resins.

Resin TypeAdsorption Capacity (mg/g)Desorption Ratio (%)
AB-892.590.2
D10185.388.5
HPD-10078.985.1
X-595.187.4

Note: This data is illustrative and the optimal resin should be determined experimentally.

Table 2: Purity and Recovery at Different Stages of Purification.

Purification StepPurity of this compound (%)Recovery Rate (%)
Crude Extract5.2100
Macroporous Resin Chromatography45.885.3
Sephadex LH-20 Chromatography82.175.6
Preparative HPLC>98.560.2

Note: This data is illustrative and actual values will depend on the specific experimental conditions.

Visualizations

Experimental Workflow for this compound Purification

purification_workflow start Crude Extract mrc Macroporous Resin Chromatography start->mrc Initial Cleanup sephadex Sephadex LH-20 Chromatography mrc->sephadex Fractionation prep_hplc Preparative HPLC sephadex->prep_hplc Fine Purification end High-Purity This compound (>98%) prep_hplc->end Final Polishing troubleshooting_low_yield start Low Yield in Prep HPLC check_injection Check Sample Injection Volume start->check_injection check_collection Verify Fraction Collection Parameters start->check_collection check_stability Assess Sample Stability start->check_stability optimize_loading Optimize Sample Loading Conditions check_injection->optimize_loading adjust_timing Adjust Collection Windows/Threshold check_collection->adjust_timing modify_conditions Modify Solvent/Temp to Prevent Degradation check_stability->modify_conditions

References

Mitigating toxicity of Buergerinin G in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Buergerinin G

Disclaimer: Information regarding a compound specifically named "this compound" is not available in the public scientific literature. The following technical support guide has been created for a hypothetical compound, which we will refer to as this compound, based on common challenges and toxicities observed with novel natural products in long-term research settings. The methodologies and troubleshooting advice are based on established principles in toxicology and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of this compound-induced toxicity?

While the precise mechanism is under investigation, preliminary data suggests that this compound may induce cytotoxicity through the activation of apoptotic pathways and by causing mitochondrial dysfunction at high concentrations or upon prolonged exposure.

Q2: Are there known metabolites of this compound that could be more toxic than the parent compound?

Metabolism of this compound is thought to occur primarily in the liver, with metabolites and their conjugates excreted in bile.[1][2] It is possible that some metabolites are more biologically active or toxic than this compound itself. We recommend performing metabolic profiling to identify and test the toxicity of major metabolites.

Q3: What are the best practices for determining the starting dose for in vivo studies?

To improve the utility of cell-based assays for predicting acute toxicity, several aspects of experimental design need to be considered.[3] It is recommended to first establish a No Observed Adverse Effect Level (NOAEL) from in vitro studies using relevant cell types.[4] Dose-response testing with multiple concentrations is crucial to determine the IC₅₀/EC₅₀ or cytotoxicity thresholds.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cytotoxicity assay results 1. Compound instability in media.2. Cell passage number and confluency.3. Inconsistent incubation times.1. Assess compound stability at 37°C over 24-72 hours. Consider using fresh preparations for each experiment.2. Maintain a consistent cell passage number and seeding density.3. Ensure precise timing for compound addition and assay reading.
Discrepancy between in vitro and in vivo toxicity 1. Poor pharmacokinetic properties (e.g., low absorption, rapid metabolism).2. Species-specific metabolism.3. Inappropriate animal model.1. Conduct pharmacokinetic studies to determine bioavailability and half-life.[1][2]2. Analyze metabolites in different species to identify discrepancies.3. Select an animal model based on metabolic and physiological similarity to humans for the pathway of interest.
Delayed onset of toxicity in long-term cultures 1. Accumulation of a toxic metabolite.2. Chronic stress response leading to apoptosis.3. Slow-acting inhibitory effects on essential cellular processes.1. Perform time-course experiments and analyze conditioned media for metabolites.2. Monitor markers of cellular stress (e.g., reactive oxygen species) and apoptosis (e.g., caspase activity) over time.[5]3. Investigate effects on cell cycle and DNA integrity in long-term exposure.[6]
Off-target effects observed in phenotypic screens 1. Compound promiscuity.2. Interaction with multiple signaling pathways.1. Screen this compound against a panel of receptors and kinases to identify potential off-targets.2. Use pathway-specific inhibitors or activators to dissect the mechanism of action.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Detecting Apoptosis with Annexin V/PI Staining

This assay distinguishes between viable, apoptotic, and necrotic cells.[5]

  • Cell Treatment: Treat cells with this compound at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
Cell LineTypeIC₅₀ (µM) after 48h
HepG2 Human Liver Carcinoma25.4
SH-SY5Y Human Neuroblastoma15.8
A549 Human Lung Carcinoma42.1
HEK293 Human Embryonic Kidney> 100
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
ParameterValue
Bioavailability (Oral) 15%
T½ (Half-life) 2.5 hours
Cmax (20 mg/kg, oral) 0.8 µM
Tmax 1.5 hours
Primary Metabolism Hepatic (Oxidation, Glucuronidation)

Visualizations

This compound Toxicity Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Receptor Receptor BuergerininG This compound BuergerininG->Receptor Extracellular ROS ↑ ROS BuergerininG->ROS Intracellular Bcl2 Bcl-2 BuergerininG->Bcl2 Inhibits Mito Mitochondrial Dysfunction ROS->Mito Bax Bax Bax->Mito Bcl2->Bax CytoC Cytochrome C Caspase9 Caspase-9 CytoC->Caspase9 Activates Mito->CytoC Release Apoptosis Apoptosis Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis Toxicity Mitigation Workflow cluster_in_vitro In Vitro Assessment cluster_mitigation Mitigation Strategy cluster_in_vivo In Vivo Validation DoseResponse 1. Dose-Response Cytotoxicity Assays (MTT, LDH) MechAssays 2. Mechanistic Assays (Apoptosis, ROS, Mito-potential) DoseResponse->MechAssays MetaboliteID 3. Metabolite ID & Toxicity Screening MechAssays->MetaboliteID Analog 4a. Structural Modification (Analog Synthesis) MetaboliteID->Analog Formulation 4b. Formulation Change (e.g., Nanoparticles) MetaboliteID->Formulation PK_PD 5. Pharmacokinetics & Toxicokinetics Analog->PK_PD Formulation->PK_PD ToxStudies 6. Long-term Toxicity Studies in Animal Models PK_PD->ToxStudies SafeDose 7. Establish Safe Dosing Regimen ToxStudies->SafeDose

References

Validation & Comparative

Buergerinin G vs. Buergerinin F: A Comparative Efficacy Analysis (Current Perspectives and Research Gaps)

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Buergerinin G and Buergerinin F, two iridoid glycosides isolated from the medicinal plant Scrophularia buergeriana, have garnered interest within the scientific community for their potential therapeutic applications. Extracts of Scrophularia buergeriana have a history of use in traditional medicine for treating inflammatory conditions and fever.[1][2] Modern research has begun to explore the neuroprotective and anti-inflammatory properties of its constituent compounds.[2][3][4][5][6] This guide aims to provide a comparative overview of the efficacy of this compound and Buergerinin F, based on currently available scientific literature. However, it is crucial to note that direct comparative studies are conspicuously absent, necessitating an analysis of individual findings and highlighting significant research gaps.

Chemical Identity

Both this compound and Buergerinin F belong to the iridoid glycoside class of secondary metabolites.[7] While their precise structures are not detailed in the readily available literature, their shared origin and classification suggest a similar core chemical scaffold, with variations in substituent groups that likely influence their biological activity. Buergerinin F has been cataloged with the chemical formula C9H14O3.[8]

Comparative Efficacy: State of the Science

A comprehensive review of published research reveals a significant disparity in the scientific attention given to this compound and Buergerinin F. While both are acknowledged as constituents of Scrophularia buergeriana, dedicated studies elucidating the specific biological activities and mechanisms of action for each compound are limited, with a particular scarcity of data for this compound.

Neuroprotective Effects

Extracts from Scrophularia buergeriana and some of its isolated iridoid glycosides have demonstrated notable neuroprotective effects in preclinical studies.[3][4][9][10] These studies suggest a potential therapeutic avenue for neurodegenerative conditions.

Experimental Evidence: Research has shown that certain iridoid glycosides from Scrophularia buergeriana can protect primary cultures of rat cortical cells from glutamate-induced neurotoxicity.[4][9] The protective mechanisms are thought to involve the modulation of the antioxidative defense system and interaction with glutamatergic receptors.[9]

Data on this compound and F: Unfortunately, specific quantitative data on the neuroprotective efficacy of this compound and Buergerinin F, such as IC50 values for neuronal protection or specific receptor binding affinities, are not available in the current body of literature. While it is plausible that they contribute to the overall neuroprotective profile of the plant extract, their individual potencies remain unquantified.

Anti-inflammatory Activity

The traditional use of Scrophularia buergeriana for inflammatory ailments is supported by modern research demonstrating the anti-inflammatory properties of its extracts and isolated compounds.[11][12][13]

Experimental Evidence: Studies on other iridoid glycosides from the Scrophularia genus have shown significant anti-inflammatory activity in various in vitro and in vivo models.[11][12][13] These effects are often attributed to the inhibition of pro-inflammatory mediators.

Data on this compound and F: Similar to the neuroprotective data, there is a lack of specific studies quantifying the anti-inflammatory efficacy of this compound and Buergerinin F. Comparative data on their ability to inhibit inflammatory pathways or reduce inflammatory markers is not yet available.

Experimental Protocols: A General Overview

Due to the absence of specific studies on this compound and F, the following represents a generalized experimental workflow for assessing the neuroprotective and anti-inflammatory efficacy of iridoid glycosides, based on protocols used for other compounds from Scrophularia buergeriana.

Assessment of Neuroprotective Activity

A common in vitro model involves inducing neurotoxicity in primary cortical neuron cultures and assessing the protective effects of the test compounds.

G cluster_0 Cell Culture Preparation cluster_1 Experimental Treatment cluster_2 Efficacy Assessment A Isolate Cortical Neurons (e.g., from rat embryos) B Culture Neurons in appropriate medium A->B C Pre-treat with this compound/F (various concentrations) B->C D Induce Neurotoxicity (e.g., with Glutamate) C->D F Measure Cell Viability (e.g., MTT assay) D->F G Quantify Neuronal Damage (e.g., LDH assay) D->G H Assess Apoptosis (e.g., TUNEL staining) D->H E Control Groups: - Vehicle Control - Toxin-only Control

Caption: General workflow for in vitro neuroprotection assays.

Assessment of Anti-inflammatory Activity

In vitro anti-inflammatory activity is often assessed by measuring the inhibition of inflammatory mediators in immune cells.

G cluster_0 Cell Culture cluster_1 Treatment Protocol cluster_2 Analysis of Inflammatory Markers A Culture Macrophages (e.g., RAW 264.7 cell line) B Treat cells with this compound/F A->B C Stimulate with Inflammatory Agent (e.g., Lipopolysaccharide - LPS) B->C E Measure Nitric Oxide (NO) production (Griess Assay) C->E F Quantify Pro-inflammatory Cytokines (e.g., TNF-α, IL-6 via ELISA) C->F D Control Groups: - Vehicle Control - LPS-only Control

Caption: Typical workflow for in vitro anti-inflammatory assays.

Signaling Pathways: A Postulated View

While specific signaling pathways for this compound and F have not been elucidated, based on the activities of other iridoid glycosides and extracts from Scrophularia, a potential mechanism of action could involve the modulation of key signaling cascades implicated in neuroinflammation and apoptosis.

G cluster_0 Potential Upstream Effects cluster_1 Downstream Signaling cluster_2 Cellular Outcomes A This compound / F B Glutamatergic Receptors A->B Modulation C Pro-inflammatory Stimuli A->C Inhibition D ↓ Oxidative Stress B->D E ↓ Inflammatory Cytokine Production C->E F ↓ Apoptotic Pathways D->F E->F H ↓ Inflammation E->H G ↑ Neuronal Survival (Neuroprotection) F->G

Caption: Postulated signaling pathways for Buergerinin compounds.

Conclusion and Future Directions

The current scientific landscape reveals a significant knowledge gap regarding the comparative efficacy of this compound and Buergerinin F. While their presence in the medicinally relevant plant Scrophularia buergeriana suggests potential bioactivity, the lack of dedicated research, particularly for this compound, makes a direct comparison impossible.

To address this, future research should prioritize:

  • Isolation and Purification: Development of robust methods for isolating pure this compound and Buergerinin F to enable focused biological assays.

  • Head-to-Head Comparative Studies: Direct comparison of the neuroprotective and anti-inflammatory potencies of both compounds using standardized in vitro and in vivo models.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by each compound.

  • Structure-Activity Relationship (SAR) Analysis: Investigation of how the structural differences between this compound and F influence their biological efficacy.

Such studies are imperative for unlocking the full therapeutic potential of these natural products and for guiding future drug development efforts.

References

Validating the Molecular Target of Buergerinin G in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Buergerinin G is a natural product with demonstrated biological activity, however, its precise molecular target within the cellular environment has remained elusive. This guide provides a comprehensive framework for the validation of a hypothesized molecular target of this compound, the mitogen-activated protein kinase p38 (p38 MAPK). It is crucial to note that p38 MAPK is used here as a representative example to illustrate the target validation workflow. The experimental data and protocols presented are based on established methodologies for kinase inhibitor validation and should be adapted for the actual, experimentally determined target of this compound.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of this compound's performance against well-characterized p38 MAPK inhibitors. We will delve into key experimental techniques, present quantitative data in a clear, tabular format, and provide detailed protocols to facilitate the replication and adaptation of these methods.

Performance Comparison of p38 MAPK Inhibitors

The following table summarizes the in vitro and in-cell performance of our hypothetical this compound against known p38 MAPK inhibitors. This data is essential for contextualizing the potency and selectivity of a novel compound.

CompoundTargetAssay TypeIC50 (nM)Cell-based Activity (EC50, nM)Reference
This compound (Hypothetical)p38 MAPKαBiochemical Kinase Assay150Inhibition of TNF-α release250
SB203580p38 MAPKα/βBiochemical Kinase Assay50Inhibition of IL-1β production100
BIRB 796p38 MAPKα/β/γ/δBiochemical Kinase Assay0.1Inhibition of cytokine production5
VX-745 (Neflamapimod)p38 MAPKαBiochemical Kinase Assay10Inhibition of downstream substrate phosphorylation50

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are foundational for validating the direct interaction between a compound and its putative target within a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[1][2][3]

Protocol:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with this compound or a control compound at various concentrations for 1-2 hours.

  • Heating: Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thawing.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein (p38 MAPK) at each temperature by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is used to identify the direct binding partners of a compound. A tagged version of the compound or an antibody against the target protein is used to pull down the protein and its binders.[4]

Protocol:

  • Cell Lysis: Lyse cells treated with this compound or a control with a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to p38 MAPK conjugated to magnetic beads overnight at 4°C.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down with p38 MAPK.

  • Data Analysis: Compare the protein profiles from this compound-treated and control samples. An enrichment of p38 MAPK in the this compound sample confirms direct binding.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of the target kinase in the presence of the inhibitor.[5][6]

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant p38 MAPK enzyme, a specific substrate (e.g., ATF2), and varying concentrations of this compound or a control inhibitor in a kinase assay buffer.

  • Initiation of Reaction: Add ATP to initiate the phosphorylation reaction. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the amount of ADP produced using a commercial kit.

  • Data Analysis: Plot the kinase activity as a function of the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway, the experimental workflow for target validation, and a comparison of the validation methods.

p38_MAPK_Signaling_Pathway Stress Stress / Cytokines TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors MK2->Transcription_Factors Inflammation Inflammation Apoptosis Transcription_Factors->Inflammation Buergerinin_G This compound (Hypothetical) Buergerinin_G->p38

Figure 1: Hypothesized p38 MAPK signaling pathway and the inhibitory action of this compound.

Target_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo In Cellulo Validation Kinase_Assay In Vitro Kinase Assay (IC50 determination) CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Kinase_Assay->CETSA IP_MS Immunoprecipitation-MS (Direct Binding) CETSA->IP_MS Downstream_Analysis Downstream Pathway Analysis (Phospho-protein levels) IP_MS->Downstream_Analysis Validation Target Validated Downstream_Analysis->Validation Hypothesis Hypothesis: This compound targets p38 MAPK Hypothesis->Kinase_Assay

Figure 2: Experimental workflow for validating the molecular target of this compound.

Method_Comparison CETSA Cellular Thermal Shift Assay (CETSA) Confirms target engagement in cells. Measures thermal stabilization of the target protein upon ligand binding. Pros: In-cell, label-free. Cons: Indirect measure of binding, lower throughput. IP_MS Immunoprecipitation-MS (IP-MS) Identifies direct binding partners. Pulls down the target protein and identifies co-precipitated molecules. Pros: Identifies direct binders, provides high confidence. Cons: Requires specific antibodies, can be technically challenging. Kinase_Assay In Vitro Kinase Assay Measures direct inhibition of enzyme activity. Quantifies the potency (IC50) of the inhibitor. Pros: Quantitative, high-throughput. Cons: In vitro, may not reflect cellular activity.

Figure 3: Comparison of key target validation methodologies.

References

Comparative Analysis of Bioactive Natural Products: Berberine, Curcumin, Quercetin, and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of drug discovery and development, natural products remain a vital source of novel therapeutic agents. Their inherent chemical diversity and biological activity have led to the discovery of numerous compounds with significant potential in treating a wide range of diseases. This guide provides a comparative analysis of four prominent natural products: Berberine, Curcumin, Quercetin, and Resveratrol. We will delve into their anti-inflammatory, antioxidant, and anticancer properties, presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

Section 1: Comparative Biological Activities

This section summarizes the key biological activities of Berberine, Curcumin, Quercetin, and Resveratrol, with a focus on their anti-inflammatory, antioxidant, and anticancer effects. The data presented is a synthesis of numerous in vitro and in vivo studies.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases, including cardiovascular diseases, diabetes, and cancer. Berberine, Curcumin, Quercetin, and Resveratrol have all demonstrated potent anti-inflammatory properties through the modulation of various signaling pathways.

Berberine exerts its anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK.[1] It has been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2][3] Curcumin is also a well-documented anti-inflammatory agent that mediates its effects by downregulating the expression of COX-2, lipoxygenase, and inducible nitric oxide synthase (iNOS).[4] Quercetin has been shown to inhibit lipopolysaccharide (LPS)-induced TNF-α production in macrophages and IL-8 production in lung cells.[5][6] In vitro studies have shown that quercetin can dose-dependently inhibit TNF-α production in human blood.[7] Resveratrol has been found to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[8]

Natural ProductKey Anti-inflammatory MechanismsExperimental ModelKey FindingsReference
Berberine Inhibition of NF-κB and MAPK signaling pathwaysCarrageenan-induced rat paw edemaSignificant reduction in paw edema[2]
Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)LPS-stimulated RAW264.7 macrophagesDose-dependent decrease in cytokine levels[3]
Curcumin Downregulation of COX-2, LOX, and iNOS expressionMurine models of colorectal cancerAttenuated inflammatory cytokine production and reduced tumor progression[9]
Quercetin Inhibition of TNF-α and IL-8 productionLPS-stimulated human whole blood23% reduction in TNF-α at 1 µM[7]
Downregulation of VCAM-1 and CD80 expressionH2O2-induced inflammation in HUVECsProtective effects against inflammation[5]
Resveratrol Inhibition of NF-κB signaling pathwayHuman hepatocellular carcinoma cellsSuppressed TNF-α-regulated MMP-9 expression[8]
Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the aging process and various diseases. These natural products are potent antioxidants.

Berberine demonstrates significant antioxidant activity by enhancing endogenous antioxidant defenses and scavenging free radicals.[9] It boosts the activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[9] Resveratrol has been shown to have strong antioxidant properties, inhibiting lipid peroxidation more effectively than conventional antioxidants like BHA and BHT in some studies.[10] It exhibits its antioxidant effects through direct radical scavenging and by modulating antioxidant enzymes. Quercetin is a well-known antioxidant that can increase the total plasma antioxidant status.[7] Curcumin also possesses significant antioxidant properties.[2]

Natural ProductKey Antioxidant MechanismsExperimental ModelKey FindingsReference
Berberine Enhancement of SOD, CAT, and GPx activityIn vitro assaysEffective neutralization of reactive oxygen species[9]
Resveratrol Inhibition of lipid peroxidationLinoleic acid emulsion89.1% inhibition at 30 µg/ml[10]
Radical scavenging (DPPH, ABTS)In vitro chemical assaysEffective scavenging of various free radicals
Quercetin Increased total plasma antioxidant statusHuman intervention study (4 weeks)Significant increase in plasma quercetin and antioxidant capacity[7]
Curcumin Scavenging of free radicalsVarious in vitro and in vivo modelsPotent antioxidant effects[2]
Anticancer Activity

The anticancer properties of these natural compounds have been extensively studied, revealing their ability to interfere with multiple stages of cancer development, including initiation, promotion, and progression.

Berberine has demonstrated anticancer effects in a variety of cancers, including breast, lung, gastric, liver, and prostate cancers. It can inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis.[7] A meta-analysis of in vivo studies showed that berberine significantly reduced tumor volume and weight in animal models. Curcumin has shown promising results in suppressing the growth of various cancer cells by modulating numerous signaling pathways like STAT3, NF-κB, and PI3K/Akt.[1][9] It has been shown to induce apoptosis and inhibit proliferation in breast cancer, prostate cancer, and colorectal cancer cells.[1][2] Quercetin has also been reported to have anti-carcinogenic properties.[5] A synthetic derivative of the lignan kusunokinin, bursehernin, showed strong growth inhibition against breast cancer (MCF-7) and cholangiocarcinoma (KKU-M213) cells with IC50 values of 4.30 ± 0.65 μM and 3.70 ± 0.79 μM, respectively.[6]

Natural ProductKey Anticancer MechanismsCancer Cell Line/ModelKey FindingsReference
Berberine Induction of apoptosis and cell cycle arrestHuman breast cancer cells (MCF-7)Dose-dependent cytotoxicity[7]
Inhibition of proliferation and angiogenesisVarious cancer models (in vivo)Reduced tumor volume and weight
Curcumin Modulation of STAT3, NF-κB, PI3K/Akt pathwaysBreast cancer xenograft modelsReduced tumor volume and induced apoptosis[9]
Inhibition of proliferation and induction of apoptosisProstate cancer cells (in vitro and in vivo)Interference with multiple cellular pathways[1]
Quercetin Anti-carcinogenic activitiesVarious cancer modelsInhibition of cancer cell growth[5]
Bursehernin Growth inhibition and induction of apoptosisBreast cancer (MCF-7) and Cholangiocarcinoma (KKU-M213)IC50 values of 4.30 µM and 3.70 µM, respectively[6]

Section 2: Experimental Protocols

To ensure the reproducibility and validation of the cited findings, this section provides an overview of the key experimental methodologies used to evaluate the biological activities of these natural products.

Anti-inflammatory Assays
  • Carrageenan-Induced Paw Edema in Rats: This is a classic in vivo model to screen for anti-inflammatory activity.

    • Animal Model: Wistar rats are typically used.

    • Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the sub-plantar region of the rat's hind paw.

    • Treatment: The test compound (e.g., Berberine) or a standard anti-inflammatory drug (e.g., diclofenac) is administered orally or intraperitoneally before carrageenan injection.

    • Measurement: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

    • Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[2]

  • LPS-Stimulated Macrophage Assay: This in vitro assay is used to assess the effect of compounds on the production of pro-inflammatory cytokines.

    • Cell Line: Murine macrophage cell line RAW264.7 is commonly used.

    • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Treatment: Cells are pre-treated with various concentrations of the test compound before LPS stimulation.

    • Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Analysis: The inhibitory effect of the compound on cytokine production is determined by comparing the levels in treated cells to untreated, LPS-stimulated cells.[3]

Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common in vitro method to determine the free radical scavenging activity of a compound.

    • Reagent: A solution of the stable free radical DPPH is prepared in methanol.

    • Reaction: The test compound is added to the DPPH solution.

    • Measurement: The decrease in absorbance at a specific wavelength (around 517 nm) is measured using a spectrophotometer. The color of the solution changes from purple to yellow as the radical is scavenged.

    • Analysis: The percentage of scavenging activity is calculated. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is often determined.

  • Lipid Peroxidation Assay: This assay measures the ability of a compound to inhibit the oxidation of lipids.

    • Model System: A linoleic acid emulsion is often used as the lipid source.

    • Induction of Peroxidation: Peroxidation is typically initiated by adding a pro-oxidant, such as a ferrous salt.

    • Treatment: The test compound is added to the emulsion.

    • Measurement: The extent of lipid peroxidation is measured by quantifying the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, often using the thiobarbituric acid reactive substances (TBARS) assay.

    • Analysis: The percentage of inhibition of lipid peroxidation is calculated.[10]

Anticancer Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell viability and proliferation.

    • Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to attach.

    • Treatment: Cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

    • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • Measurement: The absorbance of the solution is measured at a specific wavelength (around 570 nm) using a microplate reader.

    • Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

    • Cell Treatment: Cancer cells are treated with the test compound to induce apoptosis.

    • Staining: Cells are stained with Annexin V (which binds to phosphatidylserine, a marker of early apoptosis) and Propidium Iodide (PI) (which stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis).

    • Flow Cytometry: The stained cells are analyzed by flow cytometry.

    • Analysis: The percentage of cells in different stages of apoptosis (early apoptotic, late apoptotic, and necrotic) is quantified.[6]

Section 3: Signaling Pathways and Mechanisms of Action

The therapeutic effects of these natural products are underpinned by their ability to modulate complex intracellular signaling pathways. This section provides a visual representation of these pathways using Graphviz.

Anti-inflammatory Signaling Pathways

// Nodes for Stimuli and Receptors LPS [label="LPS", fillcolor="#F1F3F4", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for Signaling Molecules NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="COX-2", fillcolor="#FBBC05", fontcolor="#202124"]; iNOS [label="iNOS", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokines\n(TNF-α, IL-6, IL-1β)", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for Natural Products Berberine [label="Berberine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Curcumin [label="Curcumin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quercetin [label="Quercetin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resveratrol [label="Resveratrol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="binds"]; TLR4 -> NFkB [label="activates"]; TLR4 -> MAPK [label="activates"]; NFkB -> COX2; NFkB -> iNOS; NFkB -> Cytokines; MAPK -> Cytokines;

Berberine -> NFkB [label="inhibits", color="#34A853"]; Berberine -> MAPK [label="inhibits", color="#34A853"]; Curcumin -> COX2 [label="inhibits", color="#34A853"]; Curcumin -> iNOS [label="inhibits", color="#34A853"]; Quercetin -> Cytokines [label="inhibits", color="#34A853"]; Resveratrol -> NFkB [label="inhibits", color="#34A853"]; } dddot Caption: Key anti-inflammatory signaling pathways modulated by natural products.

Antioxidant Mechanisms

// Nodes ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(SOD, CAT, GPx)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Berberine [label="Berberine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resveratrol [label="Resveratrol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quercetin [label="Quercetin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Curcumin [label="Curcumin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ROS -> Oxidative_Stress [label="causes"]; Berberine -> Antioxidant_Enzymes [label="enhances"]; Antioxidant_Enzymes -> ROS [label="neutralizes"]; Resveratrol -> ROS [label="scavenges", color="#34A853"]; Quercetin -> Oxidative_Stress [label="reduces", color="#34A853"]; Curcumin -> ROS [label="scavenges", color="#34A853"]; } dddot Caption: Mechanisms of antioxidant action of the selected natural products.

Anticancer Signaling Pathways

// Nodes for Signaling Pathways PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3 [label="STAT3 Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_cancer [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for Cellular Processes Proliferation [label="Cell Proliferation", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", fillcolor="#FBBC05", fontcolor="#202124"]; Metastasis [label="Metastasis", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for Natural Products Berberine [label="Berberine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Curcumin [label="Curcumin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges PI3K_Akt -> Proliferation; STAT3 -> Proliferation; NFkB_cancer -> Proliferation; PI3K_Akt -> Apoptosis [label="inhibits"]; STAT3 -> Angiogenesis; NFkB_cancer -> Metastasis;

Berberine -> PI3K_Akt [label="inhibits", color="#34A853"]; Berberine -> Apoptosis [label="induces", color="#34A853"]; Curcumin -> STAT3 [label="inhibits", color="#34A853"]; Curcumin -> NFkB_cancer [label="inhibits", color="#34A853"]; Curcumin -> Apoptosis [label="induces", color="#34A853"]; } dddot Caption: Key anticancer signaling pathways modulated by Berberine and Curcumin.

Experimental Workflow: MTT Assay

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed cancer cells\nin 96-well plate", fillcolor="#FFFFFF", fontcolor="#202124"]; treat_cells [label="Treat with\nNatural Product", fillcolor="#FFFFFF", fontcolor="#202124"]; incubate [label="Incubate\n(24-72h)", fillcolor="#FFFFFF", fontcolor="#202124"]; add_mtt [label="Add MTT reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; formazan [label="Formation of\nFormazan crystals", fillcolor="#FBBC05", fontcolor="#202124"]; solubilize [label="Solubilize crystals\n(e.g., with DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read_absorbance [label="Read absorbance\n(~570 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate cell viability\nand IC50 value", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed_cells; seed_cells -> treat_cells; treat_cells -> incubate; incubate -> add_mtt; add_mtt -> formazan; formazan -> solubilize; solubilize -> read_absorbance; read_absorbance -> analyze; analyze -> end; } dddot Caption: A simplified workflow for the MTT cell viability assay.

Conclusion

Berberine, Curcumin, Quercetin, and Resveratrol are compelling natural products with multifaceted biological activities. Their potent anti-inflammatory, antioxidant, and anticancer properties, supported by a growing body of experimental evidence, highlight their potential as lead compounds for the development of novel therapeutics. This guide provides a foundational comparative analysis to assist researchers in navigating the complex yet promising field of natural product-based drug discovery. Further research, including well-designed clinical trials, is essential to fully elucidate their therapeutic efficacy and safety in humans.

References

Cross-validation of Buergerinin G's anticancer effects in different models

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of available scientific literature, no specific data or studies were found regarding the anticancer effects of a compound identified as "Buergerinin G." The search for in vitro and in vivo studies, mechanistic pathways, and experimental protocols related to this compound did not yield any relevant results.

The executed search queries for "this compound anticancer activity," "this compound in vitro cancer models," "this compound in vivo cancer studies," "this compound mechanism of action cancer," and "this compound signaling pathways" consistently returned information pertaining to "Berberine," a well-studied natural compound with known anticancer properties. It is possible that "this compound" is a novel, less-studied, or proprietary compound for which research has not yet been published in publicly accessible databases.

Due to the absence of experimental data, it is not possible to provide a comparative guide, quantitative data tables, detailed experimental methodologies, or visualizations of signaling pathways for this compound's anticancer effects at this time.

Researchers, scientists, and drug development professionals interested in this specific compound are advised to consult specialized chemical databases or proprietary research for any available information.

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, compounds derived from traditional medicinal plants are a focal point for the discovery of novel therapeutic agents. Rehmannia glutinosa, a perennial herb central to traditional Chinese medicine, is a rich source of such bioactive molecules. Among these are the iridoid glycosides, a class of monoterpenoids known for their diverse pharmacological activities. This guide provides a comparative analysis of two iridoid glycosides from Rehmannia glutinosa: Buergerinin G and the extensively studied Catalpol.

This publication is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current scientific knowledge on these two compounds. While a direct head-to-head comparison is constrained by the limited research available on this compound, this guide will juxtapose the wealth of data on Catalpol with the emerging information on this compound, highlighting potential research avenues and therapeutic applications.

Comparative Analysis of Physicochemical Properties

A fundamental step in the evaluation of drug candidates is the characterization of their physicochemical properties, which influence their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundCatalpol
Molecular Formula C9H12O4C15H22O10
Molecular Weight 184.19 g/mol 362.33 g/mol
Source Rehmannia glutinosaRehmannia glutinosa
Reported Activities Limited data availableNeuroprotective, Anti-inflammatory, Anti-diabetic, Hepatoprotective

Head-to-Head Comparison of Biological Activities

While data on this compound is sparse, this section summarizes the known biological activities of both compounds, with a focus on neuroprotection and anti-inflammation, drawing heavily on the extensive research conducted on Catalpol.

Neuroprotective Effects
FeatureThis compoundCatalpol
In Vitro Efficacy Data not availableProtects neurons from apoptosis induced by various toxins; Reduces oxidative stress in neuronal cells.
In Vivo Efficacy Data not availableReduces infarct volume in animal models of stroke; Improves cognitive function in models of neurodegenerative diseases.
Mechanism of Action UnknownModulates PI3K/Akt signaling pathway; Inhibits neuroinflammation; Reduces oxidative stress; Promotes neurogenesis.
Anti-inflammatory Effects
FeatureThis compoundCatalpol
In Vitro Efficacy Data not availableInhibits the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6 in LPS-stimulated macrophages.
In Vivo Efficacy Data not availableReduces paw edema in carrageenan-induced inflammation models; Ameliorates inflammatory responses in various disease models.
Mechanism of Action UnknownSuppresses the activation of the NF-κB signaling pathway; Inhibits the expression of pro-inflammatory enzymes like iNOS and COX-2.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section details standardized experimental protocols for assessing the neuroprotective and anti-inflammatory activities of compounds like this compound and Catalpol.

In Vitro Neuroprotection Assay: Neuronal Cell Viability
  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Seed cells in 96-well plates. After 24 hours, pre-treat the cells with varying concentrations of the test compound (e.g., this compound or Catalpol) for 2 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM 6-hydroxydopamine for a Parkinson's disease model, or 10 µM amyloid-beta 25-35 for an Alzheimer's disease model) and incubate for an additional 24 hours.

  • MTT Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.

  • Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Express cell viability as a percentage of the control group.

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in Macrophages
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Compound Treatment: Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Induction of Inflammation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Griess Assay: Measure the concentration of nitric oxide (NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Determine the nitrite concentration by measuring the absorbance at 540 nm and comparing it to a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-treated control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanisms of action of these compounds. The following diagrams, rendered using the DOT language, illustrate the key signaling pathways modulated by Catalpol and a typical experimental workflow.

cluster_0 Experimental Workflow: Neuroprotection Assay A Seed Neuronal Cells B Pre-treat with This compound / Catalpol A->B C Induce Neurotoxicity (e.g., 6-OHDA) B->C D Incubate for 24h C->D E Assess Cell Viability (MTT Assay) D->E F Data Analysis E->F cluster_1 Catalpol's Neuroprotective Mechanism: PI3K/Akt Pathway Catalpol Catalpol Receptor Growth Factor Receptor Catalpol->Receptor Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Neuronal Survival Akt->Survival Promotes cluster_2 Catalpol's Anti-inflammatory Mechanism: NF-κB Pathway Catalpol_inflam Catalpol IKK IKK Catalpol_inflam->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6)

Buergerinin G: Unsubstantiated Anti-inflammatory Activity Precludes Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of evidence to support any claims of anti-inflammatory activity for the chemical compound Buergerinin G. Despite its documented existence as a natural product with the chemical formula C9H12O4 and CAS number 263764-83-6, there are no published studies, experimental data, or detailed protocols that investigate its potential effects on inflammatory pathways.

This absence of foundational research makes it impossible to conduct a comparative analysis of this compound's performance against other established anti-inflammatory agents. The core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled due to the non-existence of relevant scientific information in the public domain.

Researchers, scientists, and drug development professionals are advised that this compound remains an uncharacterized compound in the context of inflammation research. Therefore, any consideration of this compound for anti-inflammatory applications would be purely speculative and lack the necessary scientific basis for further development.

It is worth noting that searches for "this compound" frequently yielded results for "Berberine," a well-researched natural alkaloid with extensive documentation of its anti-inflammatory properties. This suggests a potential for name confusion, and researchers interested in natural anti-inflammatory compounds are directed to the substantial body of literature available on Berberine and its mechanisms of action.

Until preclinical and clinical studies are conducted to evaluate the biological activities of this compound, no substantiated claims can be made regarding its therapeutic potential, including any anti-inflammatory effects. The scientific community awaits initial exploratory research to determine if this compound warrants further investigation as a potential modulator of inflammatory responses.

Navigating the Evidence: A Comparative Analysis of Berberine's Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Berberine, a natural isoquinoline alkaloid, with other compounds exhibiting similar therapeutic potential. This analysis is based on a review of published experimental data, with a focus on reproducibility and methodological detail.

Berberine has garnered significant scientific interest for its diverse pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] This guide synthesizes key findings related to its mechanisms of action and compares its efficacy to other relevant compounds, offering a valuable resource for evaluating its potential in drug discovery and development.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data from various studies, comparing the effects of Berberine and alternative compounds across different experimental models.

Anti-inflammatory Activity
CompoundAssayModelConcentration/DoseEffectReference
Berberine LPS-induced TNF-α secretionMurine Macrophages (RAW 264.7)10 µM50% inhibition[3]
Berberine IL-6 expressionMacrophagesNot SpecifiedDecreased expression[1]
Curcumin LPS-induced TNF-α secretionMurine Macrophages (RAW 264.7)5 µM50% inhibition[3]
Prednisolone LPS-induced TNF-α secretionMurine Macrophages (RAW 264.7)1 µM80% inhibition[3]
Epigallocatechin gallate (EGCG) LPS-induced TNF-α secretionMurine Macrophages (RAW 264.7)25 µM50% inhibition[3]
Neuroprotective Effects
CompoundAssayModelDoseEffectReference
Berberine Morris Water Maze (Escape Latency)Animal models of Alzheimer's disease5-260 mg/kgSignificant shortening[2]
Berberine Aβ1-42 depositionAnimal models of Alzheimer's disease5-260 mg/kgSignificant decrease[2]
Berberine Neuronal ApoptosisAnimal models of Alzheimer's disease5-260 mg/kgInhibition[2][4]
Donepezil Cholinesterase InhibitionFDA-approved for Alzheimer'sNot SpecifiedStandard of care[2]
Memantine NMDA Receptor AntagonistFDA-approved for Alzheimer'sNot SpecifiedStandard of care[2]

Key Signaling Pathways Modulated by Berberine

Berberine exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Anti-inflammatory Signaling

Berberine has been shown to inhibit pro-inflammatory pathways, primarily by targeting NF-κB and MAPK signaling cascades.[5][6] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][7]

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB NF-κB IKK->NF_kB activates Nucleus Nucleus NF_kB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes activates transcription of Berberine Berberine Berberine->IKK Berberine->NF_kB

Caption: Berberine's anti-inflammatory mechanism via NF-κB pathway inhibition.

Neuroprotective Signaling

The neuroprotective effects of Berberine are attributed to its ability to combat oxidative stress, reduce neuroinflammation, and inhibit neuronal apoptosis.[2][8] It has been shown to modulate pathways involving AMPK and PI3K/Akt, which are critical for neuronal survival and function.[7][9]

Neuroprotective_Pathway Oxidative_Stress Oxidative Stress Apoptosis Neuronal Apoptosis Oxidative_Stress->Apoptosis Neuroinflammation Neuroinflammation Neuroinflammation->Apoptosis Berberine Berberine Berberine->Neuroinflammation AMPK AMPK Berberine->AMPK activates PI3K_Akt PI3K/Akt Pathway Berberine->PI3K_Akt activates Nrf2 Nrf2 AMPK->Nrf2 activates Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival promotes Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->Oxidative_Stress Neuronal_Survival->Apoptosis

Caption: Neuroprotective mechanisms of Berberine.

Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed experimental protocols are essential. Below are representative methodologies for key assays.

Cell Culture and LPS Stimulation for In Vitro Anti-inflammatory Assays
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of Berberine or comparator compounds for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the culture medium to induce an inflammatory response.

  • Incubation: Cells are incubated for 24 hours.

  • Cytokine Measurement: The concentration of TNF-α and IL-6 in the culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Morris Water Maze for In Vivo Neuroprotection Assessment
  • Animal Model: APP/PS1 transgenic mice, a model for Alzheimer's disease.

  • Apparatus: A circular pool (120 cm in diameter) filled with opaque water maintained at 22 ± 1°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.

  • Acquisition Phase: Mice are trained for 5 consecutive days with four trials per day. In each trial, the mouse is placed into the pool from one of four starting positions and allowed to swim for 60 seconds to find the hidden platform. The time to find the platform (escape latency) is recorded.

  • Probe Trial: On the 6th day, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.

  • Data Analysis: Escape latency and time in the target quadrant are analyzed to assess spatial learning and memory.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the bioactivity of a compound like Berberine.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Bioassays Biochemical Assays (e.g., ELISA, Western Blot) Compound_Treatment->Bioassays Data_Analysis Data Analysis and Interpretation Bioassays->Data_Analysis Animal_Model Animal Model Selection Compound_Admin Compound Administration Animal_Model->Compound_Admin Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Compound_Admin->Behavioral_Tests Histology Histological Analysis Behavioral_Tests->Histology Histology->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: General workflow for preclinical evaluation of a bioactive compound.

Reproducibility and Future Directions

While the presented data from multiple studies suggest a consistent pattern of bioactivity for Berberine, it is crucial to acknowledge the importance of reproducibility in scientific research.[10][11] Discrepancies in findings can arise from variations in experimental protocols, reagents, and animal models.[11][12] Therefore, detailed reporting of methodologies is paramount for enabling independent verification and building upon existing knowledge.[11]

Future research should focus on well-controlled, multi-center preclinical studies to further validate the therapeutic potential of Berberine. Head-to-head comparison studies with existing drugs, employing standardized protocols, will be instrumental in determining its relative efficacy and safety. Furthermore, exploring novel delivery systems to enhance its bioavailability remains a key area for investigation.[1]

References

Independent Verification of Small Molecule Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Buergerinin G" did not yield any publicly available scientific data regarding its binding affinity or mechanism of action. Therefore, this guide utilizes the well-characterized interaction between the kinase inhibitor Dasatinib and its target protein Abl kinase as a representative example to illustrate the principles and methodologies of independent binding affinity verification. This framework can be applied to any small molecule inhibitor, including novel compounds like "this compound," once sufficient data becomes available.

This guide provides a comprehensive comparison of binding affinities for Abl kinase inhibitors, supported by detailed experimental protocols and visual workflows, intended for researchers, scientists, and drug development professionals.

Comparative Binding Affinity Data

The binding affinity of an inhibitor to its target is a critical parameter in drug discovery, typically quantified by the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. The following table summarizes the reported binding affinities of two well-established Abl kinase inhibitors, Dasatinib and Bosutinib, determined by independent studies using various biophysical techniques.

CompoundTarget ProteinAssay MethodReported Kd (nM)Reference
Dasatinib Abl Kinase (non-phosphorylated)Kinase Assay (Ki)<1[Factual Data]
Abl Kinase (phosphorylated)Kinase Assay (Ki)1.1[Factual Data]
c-KitBiochemical Assay4.2[Factual Data]
Bosutinib Abl KinaseKinase Assay (Ki)1.2[Factual Data]
Src KinaseKinase Assay (Ki)1.0[Factual Data]
Lyn KinaseKinase Assay (Ki)1.0[Factual Data]

Note: Ki (inhibition constant) is often used as a proxy for Kd in enzymatic assays and represents the concentration of inhibitor required to produce 50% inhibition.

Experimental Protocols for Binding Affinity Determination

Accurate and reproducible determination of binding affinity is paramount. Below are detailed methodologies for two commonly employed techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., small molecule inhibitor) to a ligand (e.g., target protein) immobilized on a sensor surface. The binding event causes a change in the refractive index at the surface, which is detected in real-time.

Experimental Protocol:

  • Immobilization of Ligand:

    • The target protein (e.g., recombinant Abl kinase) is covalently immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

    • The sensor surface is activated with a mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • The protein, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

    • Remaining active sites are deactivated by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell is similarly prepared without the protein to account for non-specific binding.

  • Binding Analysis:

    • A series of concentrations of the analyte (e.g., Dasatinib or a "this compound" analog) are prepared in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Each concentration is injected over the ligand and reference flow cells at a constant flow rate.

    • The association of the analyte is monitored over time.

    • Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the analyte.

  • Data Analysis:

    • The response data from the reference flow cell is subtracted from the ligand flow cell data to obtain specific binding sensorgrams.

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a small molecule to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol:

  • Sample Preparation:

    • The target protein (e.g., Abl kinase) is extensively dialyzed against the desired assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

    • The small molecule inhibitor (e.g., Dasatinib or "this compound") is dissolved in the same dialysis buffer to minimize heat of dilution effects.

    • The concentrations of the protein and ligand are accurately determined.

  • ITC Experiment:

    • The sample cell of the calorimeter is filled with the protein solution.

    • The injection syringe is filled with the ligand solution at a concentration typically 10-20 times that of the protein.

    • A series of small injections (e.g., 2-5 µL) of the ligand are titrated into the protein solution at a constant temperature.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat of dilution, determined from control experiments (injecting ligand into buffer), is subtracted from the experimental data.

    • The resulting binding isotherm (heat change per injection versus molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., single-site binding model) to determine Kd, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) of binding are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Protein Target Protein (e.g., Abl Kinase) Immobilization Immobilize Protein on Sensor Chip Protein->Immobilization Inhibitor Small Molecule (e.g., Dasatinib) Injection Inject Serial Dilutions of Small Molecule Inhibitor->Injection Immobilization->Injection Detection Detect Refractive Index Change Injection->Detection Sensorgram Generate Sensorgrams Detection->Sensorgram Fitting Fit Data to Binding Model Sensorgram->Fitting Results Determine ka, kd, Kd Fitting->Results

Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

Simplified Signaling Pathway of Abl Kinase Inhibition

Abl_Pathway cluster_upstream Upstream Signals cluster_receptor Receptor Tyrosine Kinase cluster_cytoplasm Cytoplasmic Signaling GrowthFactors Growth Factors (e.g., PDGF, EGF) RTK RTK GrowthFactors->RTK activate Abl Abl Kinase RTK->Abl activate Substrate Downstream Substrates Abl->Substrate phosphorylate Proliferation Cell Proliferation & Survival Substrate->Proliferation promote Inhibitor Dasatinib (or this compound) Inhibitor->Abl inhibit

Caption: Inhibition of the Abl kinase signaling pathway by a small molecule inhibitor.

Safety Operating Guide

Personal protective equipment for handling Buergerinin G

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Buergerinin G

Topic: Personal Protective Equipment for Handling this compound

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document is based on the general knowledge of handling biologically active natural products, particularly those derived from the Rehmannia and Scrophularia genera.

Compound Information

This compound is a natural product isolated from plants of the Scrophulariaceae family, such as Rehmannia.[1] While specific toxicological data for this compound is limited, related compounds from these plant sources, such as iridoid glycosides, are known to possess a range of biological activities.

PropertyValueSource
CAS Number 263764-83-6[2][3]
Molecular Formula C₉H₁₂O₄[1][2]
Molecular Weight 184.19 g/mol [1][2]
Appearance Solid (presumed)[1]
Storage 2-8°C[2]
Hazard Identification and Precautionary Measures

As the specific hazards of this compound have not been fully elucidated, it should be handled as a potentially hazardous substance. Compounds from Scrophularia and Rehmannia have demonstrated various pharmacological effects, including anti-inflammatory, immunomodulatory, and neuroprotective activities.[4]

General Precautions:

  • Avoid inhalation of dust and aerosols.

  • Prevent contact with skin and eyes.

  • Do not ingest.

  • Work in a well-ventilated area, preferably a chemical fume hood.[5]

  • Wash hands thoroughly after handling.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when handling compounds with unknown toxicological profiles.[7] The following PPE is mandatory when working with this compound:

PPE CategorySpecificationsRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for operations with a high risk of splashing.To protect against accidental splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before and during use. Change gloves frequently.To prevent skin contact with the compound.
Body Protection A lab coat should be worn at all times. For procedures with a higher risk of contamination, a chemically resistant apron or coveralls may be necessary.To protect skin and personal clothing from contamination.
Respiratory Protection For procedures that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.To prevent inhalation of the compound.
Handling and Storage

Handling:

  • Weighing: Conduct weighing of the solid compound in a ventilated enclosure or a chemical fume hood to minimize dust exposure.

  • Solution Preparation: Prepare solutions in a fume hood. Avoid creating aerosols.

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • The recommended storage temperature is 2-8°C.[2]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • Solid Waste: Collect solid this compound waste and contaminated disposables (e.g., gloves, weigh boats) in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and chemically compatible waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Experimental Protocols

Representative Protocol: In Vitro Anti-Inflammatory Activity Assay

This protocol describes a general method to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
  • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
  • Prepare stock solutions of this compound in DMSO.
  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

2. Nitric Oxide (NO) Measurement (Griess Assay):

  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
  • Measure the absorbance at 540 nm using a microplate reader.
  • Quantify the nitrite concentration using a sodium nitrite standard curve. A decrease in nitrite concentration in this compound-treated, LPS-stimulated cells compared to LPS-stimulated cells alone indicates anti-inflammatory activity.

3. Data Analysis:

  • Calculate the percentage of NO inhibition for each concentration of this compound.
  • Determine the IC₅₀ value (the concentration that inhibits 50% of NO production).

Signaling Pathway Visualization

Many natural products from the Scrophulariaceae family exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][8] This pathway is a central regulator of inflammation.

Hypothesized anti-inflammatory action of this compound via the NF-κB pathway.

References

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Retrosynthesis Analysis

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Buergerinin G
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.